ML-193
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSLEZOTMYUPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Kv7 Channel Activator ML213
A prefatory note on compound nomenclature: Initial inquiries into the mechanism of action of "ML-193" as a Kv7.2 channel activator did not yield relevant results, as available scientific literature identifies this compound primarily as a GPR55 antagonist. It is highly probable that the intended compound of interest was ML213 , a well-characterized and potent activator of several Kv7 channel subtypes, including Kv7.2. This guide will, therefore, focus on the mechanism of action of ML213.
Introduction
ML213 is a novel small-molecule activator of the KCNQ family of voltage-gated potassium channels, also known as Kv7 channels. These channels are critical regulators of cellular excitability, particularly in the nervous system and smooth muscle tissues. The activation of Kv7 channels leads to a hyperpolarizing outward potassium current (the "M-current"), which stabilizes the resting membrane potential and reduces the likelihood of action potential firing. Due to their significant role in controlling excitability, Kv7 channels are important therapeutic targets for conditions such as epilepsy and chronic pain. ML213 has emerged as a valuable pharmacological tool for studying the physiological roles of specific Kv7 channel subtypes.
Mechanism of Action
The primary mechanism of action of ML213 is the positive allosteric modulation of Kv7 channels. It enhances channel activity through two principal effects:
-
Hyperpolarizing Shift in Voltage-Dependent Activation: ML213 causes a significant negative or hyperpolarizing shift in the voltage-conductance relationship of the channel. This means that the channels are more likely to open at more negative membrane potentials, increasing the potassium current near the typical resting membrane potential of a neuron. For Kv7.2 channels, ML213 can produce a maximal hyperpolarizing shift of approximately 37 mV[1].
-
Slowing of Deactivation Kinetics: In addition to shifting the voltage dependence, ML213 slows the rate at which the channel closes (deactivates) upon repolarization of the membrane[2][3]. This prolonged open state further contributes to the overall increase in potassium efflux and membrane hyperpolarization.
Binding Site
ML213 is classified as a pore-targeted activator[4]. Its binding site is located within a hydrophobic pocket in the pore domain of the Kv7 channel. A critical residue for the binding and action of ML213 is a tryptophan residue located in the S5 transmembrane segment (W236 in Kv7.2 and W265 in Kv7.3)[4]. This tryptophan is conserved among the neuronal Kv7 subtypes (Kv7.2-Kv7.5) that are sensitive to ML213. The binding of ML213 to this site is thought to stabilize the open conformation of the channel's activation gate. This mechanism is shared with other Kv7 activators like retigabine.
Quantitative Data: Potency and Selectivity of ML213
The potency and selectivity of ML213 have been characterized across various Kv7 channel subtypes using different experimental assays. The following tables summarize these findings.
Table 1: Potency (EC₅₀) of ML213 on Kv7 Channel Subtypes
| Channel Subtype | Assay Method | Reported EC₅₀ (nM) | Reference(s) |
| Kv7.2 (KCNQ2) | Thallium Flux Assay | 359 | |
| Kv7.2 (KCNQ2) | Electrophysiology (IW) | 230 | |
| Kv7.4 (KCNQ4) | Thallium Flux Assay | 2400 | |
| Kv7.4 (KCNQ4) | Electrophysiology (IW) | 510 | |
| Kv7.2/Kv7.3 | Electrophysiology (IW) | 370 | |
| Kv7.5 (KCNQ5) | Electrophysiology | ~700 |
IW: IonWorks automated electrophysiology platform.
Table 2: Selectivity Profile of ML213
| Channel Subtype | Selectivity vs. Kv7.2 (Fold-Difference) | Reference(s) |
| Kv7.1 (KCNQ1) | > 80-fold | |
| Kv7.1/KCNE1 | > 80-fold | |
| Kv7.3 (KCNQ3) | > 80-fold (in Thallium Flux Assay) | |
| Kv7.5 (KCNQ5) | > 80-fold (in Thallium Flux Assay) |
Note: While initial high-throughput screens suggested high selectivity against Kv7.3 and Kv7.5, later detailed electrophysiological studies revealed that ML213 is also a potent activator of these subtypes, as well as heteromeric Kv7.4/7.5 channels.
Experimental Protocols
The characterization of ML213's mechanism of action relies on several key experimental techniques.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are commonly used for heterologous expression of Kv7 channel subunits. A7r5 vascular smooth muscle cells, which endogenously express Kv7.5, are also utilized.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human Kv7 channel α-subunits (e.g., KCNQ2, KCNQ4, etc.). For studying heteromeric channels, cDNAs for different subunits (e.g., KCNQ2 and KCNQ3) are co-transfected. Plasmids often include a fluorescent marker (e.g., GFP) to identify transfected cells.
High-Throughput Screening (Thallium Flux Assay)
-
Principle: This fluorescence-based assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open potassium channels.
-
Procedure:
-
Cells expressing the target Kv7 channel are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
The cells are then placed in a buffer with a low K⁺ concentration to establish a baseline fluorescence.
-
A stimulus buffer containing Tl⁺ and a high K⁺ concentration (to depolarize the cells and open the channels) is added, along with the test compound (ML213) at various concentrations.
-
The increase in intracellular fluorescence due to Tl⁺ influx is measured over time using a fluorescence plate reader.
-
The EC₅₀ is calculated from the concentration-response curve of the fluorescence signal.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Principle: This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell.
-
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a transfected cell.
-
Suction is applied to form a high-resistance seal ("giga-seal"), and a brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.
-
The membrane potential is clamped at a holding potential (e.g., -74 mV or -100 mV).
-
A series of voltage steps are applied to elicit channel opening and closing, and the resulting currents are recorded.
-
ML213 is applied to the bath solution, and the voltage-step protocol is repeated to measure the drug's effect on current amplitude, activation voltage, and deactivation kinetics.
-
Data analysis involves plotting current-voltage (I-V) relationships and fitting conductance-voltage curves with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂).
-
Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Signaling Pathway of Kv7 Channel Modulation
Caption: Direct activation of Kv7 channels by ML213 and indirect modulation via the Gq/PLC signaling pathway.
Diagram 2: Experimental Workflow for Characterizing a Kv7 Activator
Caption: A typical workflow for the discovery and characterization of a novel Kv7 channel activator like ML213.
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
ML-193 as a selective GPR55 antagonist.
An In-Depth Technical Guide to ML-193: A Selective GPR55 Antagonist
Introduction
G protein-coupled receptor 55 (GPR55) is a novel receptor that, despite low sequence homology, is considered by many to be a third cannabinoid receptor.[1][2] It is activated by various endogenous and synthetic cannabinoid ligands, as well as its putative endogenous ligand, L-α-lysophosphatidylinositol (LPI).[2][3] GPR55 is implicated in a range of physiological processes, making it a compelling target for therapeutic intervention. The development of selective pharmacological tools is crucial to dissect its function. This compound (also known as CID 1261822) has emerged as a potent and selective antagonist of GPR55, providing researchers with a valuable tool to investigate the receptor's role in health and disease.[4] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events distinct from the classical CB1 and CB2 receptors. The receptor primarily couples to Gα12/13 and Gαq G-proteins. Activation of Gα13 leads to the stimulation of the small GTPase RhoA and its downstream effector, ROCK, which is involved in cytoskeleton rearrangement and stress fiber formation. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the release of calcium from intracellular stores. Furthermore, GPR55 signaling can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of various transcription factors, including NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP response element-binding protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Quantitative Data on this compound
This compound is a quinoline aryl sulfonamide identified through high-throughput screening as a selective GPR55 antagonist. Its activity has been quantified in several key functional assays.
Table 1: Potency of this compound as a GPR55 Antagonist
| Assay Type | Agonist | Cell Line | IC₅₀ | Reference |
| β-arrestin Trafficking | L-α-lysophosphatidylinositol (LPI) | U2OS | 221 nM | |
| β-arrestin Trafficking | ML186 (Synthetic Agonist) | U2OS | 120 nM | |
| ERK1/2 Phosphorylation | LPI | U2OS | 200 nM |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Fold Selectivity over GPR55 | Reference |
| GPR35 | Antagonist | > 145-fold | |
| CB₁ | Antagonist | > 27-fold | |
| CB₂ | Antagonist | > 145-fold |
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the GPR55 receptor. It effectively blocks the downstream signaling cascades initiated by GPR55 agonists like LPI. Specifically, this compound has been demonstrated to inhibit agonist-induced β-arrestin recruitment and the subsequent phosphorylation of ERK1/2. This blockade of key signaling nodes prevents the cellular responses typically associated with GPR55 activation.
Experimental Protocols
The characterization of this compound relies on specific in vitro assays that measure distinct points in the GPR55 signaling cascade.
1. β-Arrestin Recruitment Assay (Image-Based High-Content Assay)
This assay is a primary method for identifying and characterizing GPR55 ligands.
-
Principle: Upon agonist-induced activation and phosphorylation of GPR55, β-arrestin proteins are recruited from the cytoplasm to the receptor at the plasma membrane. This translocation event is visualized and quantified.
-
Methodology:
-
Cell Line: A stable cell line (e.g., U2OS or CHO) co-expressing human GPR55 and a fluorescently-tagged β-arrestin (e.g., β-arrestin2-GFP) is used.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A known GPR55 agonist (e.g., LPI) is added to stimulate the receptor.
-
Imaging: After incubation, cells are fixed, stained with a nuclear counterstain (e.g., Hoechst), and imaged using a high-content automated microscope.
-
Analysis: Image analysis algorithms quantify the translocation of fluorescent β-arrestin from the cytoplasm to the membrane. The antagonist's potency (IC₅₀) is determined by measuring the concentration-dependent inhibition of agonist-induced β-arrestin recruitment.
-
2. ERK1/2 Phosphorylation Assay
This assay measures the modulation of a key downstream signaling pathway.
-
Principle: GPR55 activation can lead to the phosphorylation of ERK1/2. This assay quantifies the level of phosphorylated ERK (pERK) relative to total ERK.
-
Methodology:
-
Cell Culture: GPR55-expressing cells are serum-starved to reduce basal ERK phosphorylation.
-
Treatment: Cells are pre-treated with this compound for 30 minutes before stimulation with an agonist like LPI.
-
Lysis: Following stimulation, cells are lysed to extract total protein.
-
Quantification: pERK and total ERK levels are quantified using methods such as Western Blotting or specific ELISA kits.
-
Analysis: The ratio of pERK to total ERK is calculated. The IC₅₀ of this compound is determined from the concentration-response curve of pERK inhibition.
-
Applications in Research
This compound has been utilized as a critical tool to elucidate the function of GPR55 in various biological contexts:
-
Neuroinflammation: In studies using LPS-activated primary microglial cells, this compound was shown to have anti-neuroinflammatory effects, potently preventing the release of prostaglandin E2 (PGE2).
-
Neural Stem Cells: this compound attenuates the increased proliferation of human neural stem cells (hNSCs) induced by GPR55 agonists. It also reduces the rate of neuronal differentiation, suggesting a role for GPR55 in adult neurogenesis.
-
Parkinson's Disease Model: In a rat model of Parkinson's disease, intra-striatal administration of this compound was found to attenuate sensorimotor deficits and improve motor coordination.
Conclusion
This compound is a well-characterized, potent, and selective GPR55 antagonist. With high selectivity against the classical cannabinoid receptors CB₁ and CB₂ and the related orphan receptor GPR35, it serves as an indispensable tool for the scientific community. The detailed understanding of its inhibitory action on GPR55-mediated signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, allows for precise interpretation of experimental results. Its utility in diverse in vitro and in vivo models underscores its importance in deciphering the complex biology of GPR55 and evaluating its potential as a therapeutic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-193: A Technical Guide to its Role as a GPR55 Antagonist in ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ML-193, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It details the mechanism of action of this compound, with a particular focus on its role in the modulation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This document synthesizes key quantitative data, outlines detailed experimental protocols for the characterization of this compound, and provides visual representations of the associated signaling pathways and experimental workflows. It is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery.
It is important to note that this compound should not be confused with AMG 193, a distinct compound that functions as a PRMT5 inhibitor. This guide focuses exclusively on this compound and its activity as a GPR55 antagonist.
Introduction to this compound and GPR55
This compound (also known as CID 1261822) is a small molecule that has been identified as a potent and selective antagonist of GPR55[1][2]. GPR55 is an orphan G protein-coupled receptor that has been implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The endogenous ligand for GPR55 is believed to be lysophosphatidylinositol (LPI)[3].
Upon activation by an agonist such as LPI, GPR55 can couple to Gαq and Gα12/13 proteins, leading to the activation of downstream signaling cascades. One of the key pathways activated by GPR55 is the ERK/MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound exerts its effects by blocking the activation of GPR55, thereby inhibiting these downstream signaling events.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, including its potency as a GPR55 antagonist and its selectivity over other related receptors.
| Parameter | Value | Assay | Cell Line | Reference |
| GPR55 Antagonist IC50 | 221 nM | β-arrestin recruitment (LPI-induced) | U2OS | [1][2] |
| 220 nM | β-arrestin trafficking (LPI-induced) | U2OS | ||
| 120 nM | β-arrestin trafficking (ML186-induced) | U2OS | ||
| ERK1/2 Phosphorylation Inhibition IC50 | 200 nM | LPI-mediated ERK1/2 phosphorylation | U2OS | |
| Selectivity | >27-fold vs. CB1 | Antagonist activity | - | |
| >145-fold vs. CB2 | Antagonist activity | - | ||
| >145-fold vs. GPR35 | Antagonist activity | - |
Signaling Pathways and Experimental Workflows
GPR55-Mediated ERK Signaling Pathway
The following diagram illustrates the signaling cascade initiated by GPR55 activation and the point of intervention for this compound.
Caption: GPR55 signaling to the ERK pathway and inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the antagonist activity of this compound at GPR55 and its effect on ERK signaling.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound. These protocols are synthesized from published methods.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to inhibit the recruitment of β-arrestin to GPR55 upon agonist stimulation.
-
Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP.
-
Materials:
-
U2OS-GPR55-β-arrestin2-GFP cells
-
Assay medium: MEM with L-glutamine, Pen-Strep, 10% Fetal Bovine Serum, 100 µg/ml G418, and 50 µg/ml Zeocin
-
L-α-lysophosphatidylinositol (LPI)
-
This compound
-
384-well black, clear-bottom plates
-
High-content imaging system
-
-
Procedure:
-
Seed U2OS-GPR55-β-arrestin2-GFP cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add LPI to a final concentration of 10 µM to stimulate GPR55.
-
Incubate for 30-60 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Stain nuclei with DAPI.
-
Acquire images using a high-content imaging system, quantifying the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane.
-
Calculate the percent inhibition of LPI-induced β-arrestin recruitment for each concentration of this compound and determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay determines the inhibitory effect of this compound on GPR55-mediated ERK1/2 phosphorylation.
-
Cell Line: U2OS cells overexpressing GPR55.
-
Materials:
-
U2OS-GPR55 cells
-
Serum-free medium
-
LPI
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
-
-
Procedure:
-
Plate U2OS-GPR55 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with 10 µM LPI for 5-15 minutes.
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Calculate the percent inhibition of LPI-induced ERK1/2 phosphorylation for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPR55. Its demonstrated ability to potently and selectively antagonize GPR55 and consequently inhibit the downstream ERK signaling pathway makes it a crucial compound for research in areas where GPR55 is implicated. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the function of GPR55 and the therapeutic potential of its antagonists.
References
The Kir2.1 Inhibitor ML-193 (ML133): A Technical Guide for Neuroscience and Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-193, more commonly identified in scientific literature as ML133, is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel subfamily Kir2.x.[1][2] Kir2.1, a prominent member of this subfamily, plays a crucial role in establishing the resting membrane potential and regulating cellular excitability in various cell types, including neurons and glial cells.[1][3] Its involvement in neuronal hyperexcitability and neuroinflammation has positioned this compound as a valuable chemical probe for investigating the pathophysiology of neurological disorders and chronic pain states.[3] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Presentation
The inhibitory profile of this compound (ML133) against Kir channels has been characterized extensively. The following tables summarize the key quantitative data from in vitro electrophysiological and functional assays.
Table 1: Inhibitory Potency of this compound (ML133) on Kir2.x Channels
| Channel | Species | IC50 (μM) at pH 7.4 | Reference(s) |
| Kir2.1 | Murine | 1.8 | |
| Kir2.2 | Human | 2.9 | |
| Kir2.3 | Human | 4.0 | |
| Kir2.6 | Human | 2.8 |
Table 2: Selectivity Profile of this compound (ML133) Against Other Kir Channels
| Channel | Species | IC50 (μM) | Reference(s) |
| Kir1.1 (ROMK) | Rat | > 300 | |
| Kir4.1 | Rat | 76 | |
| Kir7.1 | Human | 33 |
Note: The potency of this compound (ML133) is pH-dependent, with significantly higher potency observed at a more alkaline pH. For instance, the IC50 for Kir2.1 inhibition is approximately 290 nM at pH 8.5.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Whole-Cell Patch Clamp Electrophysiology for Kir2.1 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on Kir2.1 channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture:
-
Culture HEK293 cells stably expressing the human Kir2.1 channel (hKir2.1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1.5-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -20 mV.
-
Apply a voltage protocol consisting of a step to -120 mV for 500 ms followed by a voltage ramp to 0 mV over 1 second to elicit Kir2.1 currents. Repeat this protocol at regular intervals (e.g., every 10-30 seconds).
-
After establishing a stable baseline current, perfuse the external solution containing this compound at various concentrations.
-
Record the steady-state inhibition of the inward Kir2.1 current at each concentration.
-
Wash out the compound to observe the reversibility of the inhibition.
In Vivo Spared Nerve Injury (SNI) Model and Nociceptive Testing
This protocol describes the induction of neuropathic pain in rats using the SNI model and the assessment of mechanical allodynia with von Frey filaments to evaluate the analgesic effects of this compound.
Surgical Procedure (Spared Nerve Injury):
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 3.0 silk for rats).
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
Intrathecal Administration of this compound:
-
For intrathecal delivery, rats can be implanted with a chronic indwelling catheter or receive acute injections.
-
For acute injections, anesthetize the rat and insert a needle (e.g., 25G-30G) between the L4 and L5 vertebrae until a tail flick is observed, indicating entry into the subarachnoid space.
-
Slowly inject a small volume (10-20 µL for rats) of this compound solution or vehicle.
Behavioral Testing (von Frey Test):
-
Place the animals in individual clear plexiglass cages on an elevated mesh floor and allow them to habituate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Conduct baseline testing before surgery and at multiple time points post-surgery and after drug administration.
Microglia Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of a microglial cell line (e.g., BV2).
Cell Culture:
-
Culture BV2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Seed BV2 cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control. A positive control for proliferation, such as Lipopolysaccharide (LPS), can also be included.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell proliferation is proportional to the absorbance, and the inhibitory effect of this compound can be quantified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Unraveling the Role of mTOR Inhibition in Metabolic Disorders: A Technical Guide on Sapanisertib (MLN0128/TAK-228)
A comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated as "ML-193" for applications in metabolic disorder studies. The search for "this compound" predominantly returned information related to a commercial furnace model. It is possible that "this compound" is an internal compound designation not yet in the public domain, a misnomer, or a typographical error.
However, the investigation into potential alternative names and related compounds revealed a significant body of research on sapanisertib (also known as MLN0128 or TAK-228) , a potent and selective dual inhibitor of mTORC1 and mTORC2. While primarily investigated as an anti-cancer agent, sapanisertib's mechanism of action directly involves the mTOR signaling pathway, a central regulator of cellular metabolism.[1][2] Dysregulation of the mTOR pathway is strongly implicated in the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[3][4] Consequently, the metabolic effects of sapanisertib, observed as adverse events in clinical trials, provide valuable insights into its potential impact on metabolic pathways.
This technical guide will, therefore, focus on sapanisertib as a highly relevant tool for studying the role of mTOR in metabolic disorders, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, available data, and potential experimental applications.
Sapanisertib: A Dual mTORC1/2 Inhibitor
Sapanisertib is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mTOR kinase.[5] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, sapanisertib effectively blocks the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling, impacting a wider range of cellular processes.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress, to regulate cell growth, proliferation, survival, and metabolism. mTOR functions within two distinct protein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrients and growth factors and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.
-
mTORC2 is primarily activated by growth factors and is crucial for cell survival, metabolism, and cytoskeletal organization, partly through the activation of Akt.
Sapanisertib's inhibition of both complexes leads to the downstream effects illustrated in the signaling pathway diagram below.
Quantitative Data for Sapanisertib (MLN0128/TAK-228)
The majority of quantitative data for sapanisertib comes from preclinical and clinical studies in oncology. While not directly from metabolic disorder models, these values demonstrate the high potency of the compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (mTOR kinase) | 1 nM | Cell-free assay | |
| EC50 (Antiproliferative) | 0.1 µM | PC3 human prostate cancer cells | |
| Maximum Tolerated Dose (MTD) - Daily | 4 mg | Human patients (advanced solid tumors) | |
| Maximum Tolerated Dose (MTD) - Intermittent | 9 mg (3 days on, 4 days off) | Human patients (advanced solid tumors) |
Metabolic Adverse Events in Humans (Grade ≥3)
| Adverse Event | Frequency | Clinical Study Population | Reference |
| Hyperglycemia | 7-13% | Patients with advanced solid tumors | |
| Hypertriglyceridemia | 7-13% | Patients with advanced solid tumors | |
| Fatigue | 7-24% | Patients with advanced solid tumors |
These metabolic side effects underscore the critical role of mTOR signaling in maintaining metabolic homeostasis and highlight sapanisertib as a powerful tool to probe these pathways.
Experimental Protocols for Metabolic Studies
Detailed experimental protocols for sapanisertib in metabolic disorder models are not extensively published. However, based on its known mechanism and data from oncology studies, the following methodologies can be adapted for in vitro and in vivo metabolic research.
In Vitro Cell-Based Assays
Objective: To assess the direct effects of sapanisertib on metabolic pathways in relevant cell lines (e.g., hepatocytes, adipocytes, myotubes).
Protocol Outline:
-
Cell Culture: Culture chosen cell lines (e.g., HepG2, 3T3-L1, C2C12) under standard conditions. For studies involving insulin resistance, cells can be pre-treated with high glucose and/or high insulin.
-
Sapanisertib Treatment: Treat cells with a dose-range of sapanisertib (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Metabolic Assays:
-
Glucose Uptake: Measure radiolabeled (e.g., 3H-2-deoxyglucose) or fluorescent glucose analog uptake.
-
Glycogen Synthesis: Quantify the incorporation of 14C-glucose into glycogen.
-
Lipogenesis: Measure the incorporation of 14C-acetate or 3H-water into lipids.
-
Fatty Acid Oxidation: Monitor the oxidation of radiolabeled fatty acids (e.g., 14C-palmitate).
-
Western Blotting: Analyze the phosphorylation status of key mTOR pathway proteins (e.g., p-Akt, p-S6K1, p-4E-BP1) to confirm target engagement.
-
-
Data Analysis: Calculate IC50 or EC50 values for the observed metabolic effects.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Dysregulation, Insulin Resistance, and Hypertension [mdpi.com]
- 4. Reactome | MTOR signalling [reactome.org]
- 5. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Nociceptive Effects of ML-193: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of ML-193 on nociception, based on available scientific literature. This compound is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging research has implicated GPR55 in the modulation of pain signaling, making this compound a valuable tool for investigating the therapeutic potential of targeting this receptor.
Core Findings: this compound Attenuates GPR55-Mediated Nociception
In vivo studies have demonstrated that this compound can effectively modulate nociceptive responses by blocking the activation of GPR55 in key pain-processing regions of the central nervous system. A pivotal study by Deliu et al. (2015) revealed that the activation of GPR55 in the periaqueductal gray (PAG), a critical area for descending pain modulation, has a pronociceptive effect, which is reversed by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Deliu et al. (2015), investigating the effect of this compound on lysophosphatidylinositol (LPI)-induced thermal hyperalgesia in rats.
| Treatment Group | Nociceptive Threshold (Paw Withdrawal Latency in seconds) | Statistical Significance (vs. Vehicle + LPI) |
| Vehicle + Vehicle | 15.2 ± 1.1 | - |
| Vehicle + LPI (1 nmol) | 8.5 ± 0.9 | p < 0.01 |
| This compound (1 nmol) + LPI (1 nmol) | 14.8 ± 1.2 | p < 0.01 |
Data are presented as mean ± SEM.
Detailed Experimental Protocols
In Vivo Nociception Assay: Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception in rodents. The following protocol is based on the methodology described in the study by Deliu et al. (2015).
Apparatus:
-
A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.
-
A timer to record the latency of the animal's response.
Procedure:
-
Habituation: Prior to testing, rats are habituated to the testing room for at least 30 minutes. They are also habituated to the hot plate apparatus with the plate at a neutral temperature (room temperature) for a brief period on the day before the experiment.
-
Baseline Measurement: The hot plate is maintained at a constant temperature of 52.5 ± 0.5°C. Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound and/or the GPR55 agonist LPI are administered via intra-PAG microinjection.
-
Post-treatment Measurement: At a specified time point after drug administration (e.g., 5 minutes), the rats are placed back on the hot plate, and the paw withdrawal latency is measured again.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated for each animal. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the different treatment groups.
Surgical Procedure: Intra-Periaqueductal Gray (PAG) Microinjection
This procedure allows for the direct administration of substances into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and injector
-
Microinfusion pump
Procedure:
-
Anesthesia and Stereotaxic Implantation: The rat is anesthetized and placed in a stereotaxic frame. The scalp is incised, and a small hole is drilled in the skull above the target coordinates for the PAG (coordinates are determined based on a rat brain atlas, e.g., Paxinos and Watson).
-
Cannula Implantation: A guide cannula is lowered to the desired depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.
-
Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
Microinjection: On the day of the experiment, the dummy cannula is removed, and an injector connected to a microinfusion pump is inserted into the guide cannula. The drug solution (e.g., this compound, LPI, or vehicle) is infused at a slow, controlled rate (e.g., 0.2 µL/min).
-
Post-injection: The injector is left in place for a short period to allow for diffusion of the solution before being replaced by the dummy cannula.
Visualizing the Molecular and Experimental Framework
GPR55 Signaling Pathway in Nociception
The following diagram illustrates the proposed signaling cascade initiated by the activation of GPR55 in a neuron within the periaqueductal gray, leading to a pronociceptive effect, and the inhibitory action of this compound.
Caption: GPR55 signaling cascade in nociception and the inhibitory action of this compound.
Experimental Workflow for In Vivo Nociception Study
This diagram outlines the key steps in the experimental procedure to evaluate the in vivo effects of this compound on nociception.
Caption: Workflow for assessing the in vivo effects of this compound on nociception.
Conclusion
The available in vivo data strongly suggest that this compound possesses antinociceptive properties mediated through the antagonism of GPR55 in the periaqueductal gray. By blocking the pronociceptive effects of GPR55 activation, this compound demonstrates the potential of targeting this receptor for the development of novel analgesic therapies. Further research is warranted to explore the efficacy of this compound in other pain models and to fully elucidate the role of the GPR55 signaling pathway in various pain states. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this promising area of pain research.
ML-193: A Technical Guide to its Role in Attenuating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The G-protein coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for modulating these inflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth overview of ML-193, a potent and selective antagonist of GPR55, and its effects on neuroinflammation. We will delve into its mechanism of action, present key quantitative data, detail experimental protocols for its study, and visualize the signaling pathways involved.
This compound: A Selective GPR55 Antagonist
This compound is a small molecule that acts as a selective antagonist for GPR55. Its efficacy and selectivity have been characterized in multiple studies, establishing it as a valuable tool for investigating the role of GPR55 in health and disease.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency, selectivity, and in vitro/in vivo effects of this compound.
| Parameter | Value | Reference |
| IC50 for GPR55 Antagonism | 221 nM | [1][2] |
| IC50 for LPI-induced β-arrestin trafficking | 0.22 ± 0.03 µM | [3] |
| Selectivity Profile | Fold Selectivity over GPR55 | Reference |
| CB1 Receptor | >27-fold | [1][2] |
| GPR35 | >145-fold | |
| CB2 Receptor | >145-fold |
| In Vitro and In Vivo Efficacy | Experimental Model | Effect of this compound | Concentration/Dose | Reference |
| PGE2 Release Inhibition | LPS-stimulated primary microglia | 90% reduction | 10 µM | |
| IL-6 Release Inhibition | IL-1β-stimulated SK-N-SH cells | Significant reduction | Not specified | |
| Infarction Area Reduction | Mouse model of stroke (tMCAO) | 34% ± 5% improvement | 1 µg/kg |
GPR55 Signaling in Neuroinflammation and the Impact of this compound
GPR55 activation is linked to pro-inflammatory signaling cascades in immune cells of the brain, particularly microglia. Understanding this pathway is key to appreciating the therapeutic potential of this compound.
GPR55 Signaling Pathway
Upon activation by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), GPR55 initiates a signaling cascade through Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors including phospholipase C (PLC), RhoA, and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. These signaling events culminate in the production of pro-inflammatory mediators like prostaglandins (e.g., PGE2) and cytokines (e.g., IL-6), contributing to neuroinflammation.
Caption: GPR55 signaling pathway in neuroinflammation and its inhibition by this compound.
Experimental Protocols for Studying this compound
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies of this compound's effects on neuroinflammation.
In Vitro Microglial Activation Assay
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on cultured microglial cells.
Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.
Detailed Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rodent brains, or the BV-2 microglial cell line is used. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are pre-treated with this compound (e.g., at a final concentration of 10 µM) for 1 hour before the addition of an inflammatory stimulus.
-
Inflammation Induction: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 100 ng/mL.
-
Incubation: Cells are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Analysis:
-
ELISA: The cell culture supernatant is collected to quantify the levels of secreted PGE2 and cytokines such as IL-6 using commercially available ELISA kits.
-
Western Blot: Cell lysates are prepared to analyze the protein expression levels of key inflammatory enzymes (e.g., COX-2) and signaling proteins (e.g., phosphorylated ERK1/2) by Western blotting.
-
qPCR: Total RNA is extracted from the cells to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using quantitative real-time PCR.
-
In Vivo Stroke Model
This protocol describes the use of a transient middle cerebral artery occlusion (tMCAO) model in mice to evaluate the neuroprotective effects of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound in a stroke model.
Detailed Methodology:
-
tMCAO Surgery: Anesthesia is induced in adult mice. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.
-
This compound Administration: this compound is administered intraperitoneally at a dose of 1 µg/kg, with the first dose given 6 hours after the induction of tMCAO. Treatment is continued daily.
-
Neurological Scoring: Neurological deficits are assessed at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Flow Cytometry: Brains can be processed to isolate immune cells. Flow cytometry is then used to analyze the populations of infiltrating leukocytes, such as T cells and microglia/macrophages, and to assess the number of regulatory T cells (Tregs).
Conclusion
This compound is a valuable pharmacological tool for probing the role of GPR55 in neuroinflammation. The data presented in this guide demonstrate its potency and selectivity as a GPR55 antagonist, with significant anti-inflammatory and neuroprotective effects in both in vitro and in vivo models. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of GPR55 modulation for a range of neurological disorders characterized by a neuroinflammatory component. Future investigations should continue to elucidate the precise molecular mechanisms underlying the effects of this compound and explore its efficacy in other models of neurodegenerative diseases.
References
- 1. ML 193 | GPR55 | Tocris Bioscience [tocris.com]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of ML-193 in Modulating Synaptic Transmission
An important introductory note on nomenclature: This document focuses on the small molecule ML133 , a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. The user query specified "ML-193," for which there is limited direct information in the context of synaptic transmission. However, the substantial body of research on ML133 and its profound effects on neuronal excitability strongly suggests it is the intended subject of this technical guide. Therefore, this paper will proceed under the assumption that "this compound" is a likely misnomer for ML133.
Executive Summary
Synaptic transmission, the fundamental process of communication between neurons, is exquisitely sensitive to the electrical potential across the neuronal membrane. The resting membrane potential is primarily established and maintained by inwardly rectifying potassium (Kir) channels, particularly the Kir2.x subfamily.[1] These channels allow potassium ions to flow more easily into the cell than out, thus stabilizing the membrane potential near the potassium equilibrium potential and influencing the threshold for action potential firing.[1] ML133 is a small molecule inhibitor that selectively targets the Kir2.x family of channels.[2] By blocking these channels, ML133 reduces the outward potassium leak current, leading to membrane depolarization and an increase in neuronal excitability.[3] This modulation of the resting membrane potential has significant downstream effects on synaptic transmission and plasticity. This guide provides a comprehensive overview of the mechanism of action of ML133, its quantitative effects, the experimental protocols for its study, and its role as a tool for investigating the modulation of synaptic transmission.
The Role of Kir2.1 in Synaptic Transmission
Kir2.1 channels are constitutively active at rest and play a critical role in setting the resting membrane potential of many excitable cells, including neurons.[1] Their strong inward rectification, a result of voltage-dependent block by intracellular polyamines and magnesium ions, allows for significant potassium influx but limited efflux at depolarized potentials. This property is crucial for:
-
Stabilizing the Resting Membrane Potential: By providing a constant hyperpolarizing influence, Kir2.1 channels help to keep the neuron in a ready state to fire an action potential upon receiving sufficient excitatory input.
-
Modulating Neuronal Excitability: The density and activity of Kir2.1 channels can determine the amount of excitatory input required to reach the action potential threshold. Higher Kir2.1 activity leads to a more hyperpolarized resting potential and thus decreased excitability, while lower activity results in depolarization and increased excitability.
-
Shaping Postsynaptic Potentials: The conductance of Kir2.1 channels can influence the amplitude and duration of both excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs).
The signaling pathway below illustrates the fundamental role of the Kir2.1 channel in maintaining the neuronal resting membrane potential, a prerequisite for synaptic transmission.
Quantitative Data for ML133
ML133 has been characterized for its potency and selectivity against various members of the Kir channel family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is noteworthy that the potency of ML133 is pH-dependent, with greater inhibition observed at a more alkaline pH.
| Channel | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | Reference |
| Kir2.1 | 1.8 | 0.29 | |
| Kir2.2 | Similar to Kir2.1 | Not Reported | |
| Kir2.3 | Similar to Kir2.1 | Not Reported | |
| Kir2.6 | Similar to Kir2.1 | Not Reported | |
| Kir1.1 (ROMK) | > 300 | 85.5 | |
| Kir4.1 | 76 | Not Reported | |
| Kir7.1 | 33 | Not Reported |
Table 1: Inhibitory Potency of ML133 against Kir Channels.
The data clearly indicates that ML133 is a potent inhibitor of the Kir2.x family of channels while exhibiting significantly weaker activity against other Kir channel subfamilies, making it a valuable tool for selectively studying the function of Kir2.x channels.
Experimental Protocols
The characterization of ML133 and its effects on Kir2.1 channels has been primarily achieved through two key experimental techniques: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.
This high-throughput screening assay is used to identify and characterize modulators of potassium channels. It relies on the principle that thallium (Tl+) ions can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the Kir2.1 channel are plated in 384-well plates.
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: The cells are then treated with the test compound (ML133) at various concentrations.
-
Thallium Stimulation and Signal Detection: A solution containing thallium is added to the wells, and the resulting increase in fluorescence upon thallium influx is measured over time using a kinetic imaging plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the Kir2.1 channels. The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence of the compound to control wells.
This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel activity and its modulation by compounds like ML133.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing Kir2.1 channels or isolated primary neurons are used.
-
Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane. The bath solution contains extracellular ions.
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp and Current Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit Kir2.1 currents. The resulting currents are recorded using an amplifier.
-
Compound Application: The test compound (ML133) is applied to the bath solution, and the change in the recorded current is measured to determine the extent of channel inhibition.
The following diagram illustrates the general workflow for characterizing a Kir channel inhibitor using these electrophysiological methods.
Conclusion
ML133 is a valuable pharmacological tool for the study of synaptic transmission. Its selective inhibition of Kir2.x channels allows researchers to probe the intricate relationship between resting membrane potential and neuronal excitability. By depolarizing neurons and increasing their firing rate, ML133 can be used to investigate the downstream consequences on neurotransmitter release, postsynaptic receptor activation, and synaptic plasticity. The detailed quantitative data and established experimental protocols provide a solid foundation for its use in neuroscience research and drug development. Further investigation into the effects of ML133 on specific forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), will undoubtedly provide deeper insights into the molecular mechanisms governing learning and memory.
References
- 1. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inward-rectifying K+ (Kir2) leak conductance dampens the excitability of lamina I projection neurons in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ML-193: A GPR55 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] GPR55 is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to GPR55, thereby blocking the binding of endogenous and synthetic agonists. GPR55 activation by agonists such as lysophosphatidylinositol (LPI) initiates a cascade of intracellular signaling events. This compound has been shown to effectively inhibit these downstream signaling pathways.
Signaling Pathways
GPR55 activation is known to couple to several downstream signaling pathways. This compound has been demonstrated to antagonize these pathways, primarily through the Gα13/RhoA and β-arrestin pathways.
Caption: GPR55 signaling pathways antagonized by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 221 nM | GPR55 Antagonism | [1][2] |
| IC50 (vs. LPI) | 0.22 µM | β-arrestin trafficking | |
| IC50 (vs. ML186) | 0.12 µM | β-arrestin trafficking | |
| IC50 | 0.2 µM | LPI-mediated ERK1/2 phosphorylation |
| Receptor | Selectivity (fold) | Reference |
| GPR35 | >27 | |
| CB1 | >27 | |
| CB2 | >145 |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to GPR55.
Caption: Workflow for the GPR55 β-arrestin recruitment assay.
Protocol:
-
Cell Culture: Utilize a cell line stably co-expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin from DiscoverX). Culture cells in the recommended medium and conditions.
-
Cell Plating: Seed cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Pre-treatment: Add this compound to the cell plates and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a GPR55 agonist, such as LPI (final concentration ~EC80), to the wells.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagent for the β-arrestin reporter system and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the IC50 value of this compound.
This assay quantifies the inhibition of agonist-induced ERK1/2 phosphorylation by this compound.
Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing GPR55 (e.g., U2OS cells).
-
Cell Plating and Starvation: Seed cells in 96-well plates. Once confluent, serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., 10 µM LPI) for 5-10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Analyze the cell lysates for phosphorylated ERK1/2 and total ERK1/2 levels using a suitable detection method, such as ELISA, Western blot, or a homogeneous assay like HTRF® or AlphaScreen®.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the concentration of this compound to determine the IC50 value.
In Vivo Assay
This model is used to evaluate the therapeutic potential of this compound in mitigating motor deficits associated with Parkinson's disease.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Protocol:
-
Animal Model: Utilize adult male Wistar rats. Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum.
-
Drug Administration: Following a recovery period, administer this compound (1 and 5 µ g/rat ) via intra-striatal injection.
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the rats can stay on a rotating rod.
-
Adhesive Removal Test: Evaluate sensorimotor function by measuring the time it takes for the rat to remove an adhesive tape from its paw.
-
Open Field Test: Analyze locomotor activity by tracking the distance traveled and time spent in different zones of an open arena.
-
-
Data Analysis: Compare the behavioral performance of this compound-treated rats with vehicle-treated and sham-operated control groups to determine the effects of the compound on motor and sensorimotor deficits.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GPR55. Its high potency and selectivity make it suitable for both in vitro and in vivo investigations. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of GPR55 antagonism in various disease models.
References
ML-193: A Technical Guide to its Antagonistic Effect on Intracellular Calcium Mobilization via TRPC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule ML-193 and its targeted effect on intracellular calcium mobilization through the inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action, potency, and selectivity, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction to this compound and TRPC6
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium ([Ca2+]i) levels. Its activation, often triggered by G-protein coupled receptor (GPCR) signaling pathways, leads to an influx of cations, including Ca2+, which acts as a vital second messenger in a myriad of cellular processes. Dysregulation of TRPC6 activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.
This compound has been identified as a potent and selective antagonist of the TRPC6 channel. By inhibiting TRPC6-mediated cation influx, this compound effectively modulates intracellular calcium mobilization, offering a valuable tool for studying the physiological and pathophysiological roles of this ion channel and presenting a potential lead compound for drug discovery programs.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against TRPC6 and other TRPC channels have been quantitatively characterized. The following tables summarize the key data points from primary and secondary assays.
Table 1: Inhibitory Potency of this compound on Human TRPC6
| Assay Type | Parameter | Value (µM) |
| Primary Screen (qHTS) | IC50 | 0.280 |
Table 2: Selectivity Profile of this compound against other Human TRPC Channels
| Channel | Assay Type | Parameter | Value (µM) | Selectivity (fold vs. hTRPC6) |
| hTRPC3 | Electrophysiology | IC50 | > 31.6 | > 113 |
| hTRPC4 | Calcium Influx | IC50 | > 10 | > 36 |
| hTRPC5 | Calcium Influx | IC50 | > 10 | > 36 |
| hTRPC7 | Electrophysiology | IC50 | > 31.6 | > 113 |
Signaling Pathway of TRPC6-Mediated Calcium Influx
The activation of TRPC6 is intricately linked to the phospholipase C (PLC) signaling cascade. The following diagram illustrates the pathway leading to TRPC6 activation and the subsequent influx of calcium, which is the process inhibited by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the primary screening and characterization of this compound.
Primary Screening Assay for TRPC6 Inhibition (qHTS)
This assay identifies inhibitors of the human TRPC6 channel by measuring changes in intracellular calcium following channel activation.
Experimental Workflow:
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human TRPC6.
-
Assay Plate: 1536-well, black, solid bottom microtiter plates.
-
Calcium Indicator: Fluo-4 No Wash Calcium Assay Dye.
-
Agonist: Carbachol.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Preparation: HEK293 cells stably expressing human TRPC6 are cultured and harvested.
-
Cell Dispensing: 2,000 cells in 3 µL of assay buffer are dispensed into each well of a 1536-well plate.
-
Incubation: The plate is incubated for 3-5 hours at 37°C and 5% CO₂.
-
Dye Loading: 1 µL of Fluo-4 No Wash Calcium Assay Dye is added to each well.
-
Incubation: The plate is incubated for 30-60 minutes at 37°C and 5% CO₂.
-
Equilibration: The plate is equilibrated to room temperature for 10 minutes.
-
Compound Addition: this compound or control compounds are added to the wells.
-
Incubation: The plate is incubated for 15 minutes at room temperature.
-
Fluorescence Measurement: The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.
-
Agonist Addition: Carbachol is added to each well to activate the TRPC6 channels.
-
Response Measurement: Fluorescence is continuously measured to monitor the influx of calcium.
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-response curves and calculate the IC50 values for the test compounds.
Electrophysiology Assay for TRPC Channel Selectivity
Whole-cell patch-clamp electrophysiology is used to confirm the inhibitory activity of this compound on TRPC6 and to assess its selectivity against other TRPC channel subtypes.
Logical Flow of the Electrophysiology Experiment:
General Protocol Outline:
-
Cell Culture: Cells (e.g., HEK293) are transiently or stably transfected to express the specific human TRPC channel subtype of interest (TRPC3, TRPC6, or TRPC7).
-
Patch-Clamp Setup: The whole-cell configuration of the patch-clamp technique is employed to measure ion channel currents.
-
Baseline Recording: A baseline current is recorded before the application of any compounds.
-
Channel Activation: A specific agonist is applied to activate the expressed TRPC channels (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3 and TRPC6).
-
Inhibitor Application: Once a stable activated current is achieved, this compound is applied at various concentrations to determine its inhibitory effect.
-
Data Acquisition and Analysis: The current inhibition is measured at each concentration of this compound, and the data are fitted to a concentration-response curve to calculate the IC50 value.
-
Selectivity Determination: The IC50 values obtained for TRPC3 and TRPC7 are compared to the IC50 value for TRPC6 to determine the selectivity of this compound.
Conclusion
This compound is a potent and selective inhibitor of the TRPC6 ion channel, effectively blocking its function and the subsequent mobilization of intracellular calcium. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a chemical probe to further investigate the roles of TRPC6 in health and disease and to advance the development of novel therapeutics targeting this important ion channel.
Methodological & Application
Preparation of ML-193 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of ML-193, a potent and selective GPR55 antagonist.[1] Included are the physicochemical properties of this compound, detailed protocols for solubilization, and recommendations for storage to ensure the integrity and stability of the compound for research applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental settings. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 527.59 g/mol | [1] |
| Molecular Formula | C₂₈H₂₅N₅O₄S | [2] |
| Appearance | White to light yellow crystalline solid | |
| Purity | ≥95% - ≥98% | |
| Solubility (DMSO) | Up to 100 mM | |
| Solubility (DMF) | 1 mg/mL | |
| Solubility (Ethanol) | 0.1 mg/mL | |
| CAS Number | 713121-80-3 |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Tare the analytical balance with a sterile microcentrifuge tube.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 527.59 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 527.59 g/mol = 0.0052759 g = 5.28 mg
-
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution from 5.28 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Properly stored, this compound is stable for at least two years.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step process for preparing a stock solution of this compound.
Hypothetical Signaling Pathway Involving this compound
This compound is known to be a selective antagonist of GPR55 and has been shown to inhibit ERK signaling in vitro. The diagram below depicts a simplified, hypothetical signaling pathway where this compound exerts its inhibitory effect.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For further safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
ML-193 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), with a reported half-maximal inhibitory concentration (IC₅₀) of 221 nM.[1] This compound exhibits significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2, making it a valuable tool for investigating the physiological and pathophysiological roles of GPR55.[2] this compound has been shown to inhibit extracellular signal-regulated kinase (ERK) signaling in vitro, a key pathway downstream of GPR55 activation.[2] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro assays, and an overview of the GPR55 signaling pathway.
Data Presentation: Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing larger stock solutions.
| Solvent | Concentration | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | Soluble | R&D Systems[2] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | - | ChemicalBook[3] |
| Dimethylformamide (DMF) | 3 mg/mL | - | ChemicalBook |
| Ethanol | ≤0.1 mg/mL | Sparingly soluble | ChemicalBook |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.74 mM) | Clear solution, may require sonication | MedChemExpress |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.74 mM) | Clear solution, may require sonication | MedChemExpress |
Note: For aqueous-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Signaling Pathway
This compound acts as an antagonist at the GPR55 receptor. Upon activation by an agonist, such as lysophosphatidylinositol (LPI), GPR55 couples to G proteins, primarily Gαq and Gα12/13. This initiates a downstream signaling cascade involving the activation of RhoA and phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which in turn can modulate the activity of various transcription factors, including NFAT, NF-κB, and CREB, leading to changes in gene expression and cellular responses. By blocking the initial agonist binding to GPR55, this compound effectively inhibits this entire signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 527.59 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro ERK1/2 Phosphorylation Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on GPR55-mediated ERK1/2 phosphorylation in a cell-based assay.
Materials:
-
HEK293 or U2OS cells stably expressing human GPR55
-
Cell culture medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
GPR55 agonist, e.g., Lysophosphatidylinositol (LPI)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Experimental Workflow:
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture GPR55-expressing cells in appropriate complete medium.
-
Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once the cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the serum-free medium from the cells and add the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of the GPR55 agonist (e.g., LPI) in serum-free medium at a concentration that is 2x the final desired concentration (typically the EC₈₀ for ERK phosphorylation).
-
Add an equal volume of the 2x agonist solution to each well and incubate at 37°C for 5-15 minutes. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a suitable protein assay.
-
-
Western Blotting and Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the GPR55 receptor. Its well-defined solubility in DMSO allows for the straightforward preparation of stock solutions for use in a variety of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate the inhibitory effects of this compound on GPR55 signaling pathways, such as the ERK/MAPK cascade. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data in the pursuit of understanding the roles of GPR55 in health and disease.
References
- 1. GPR55, a G-Protein Coupled Receptor for Lysophosphatidylinositol, Plays a Role in Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vehicle for In Vivo Administration of ML-193
Audience: Researchers, scientists, and drug development professionals.
Introduction: ML-193 is a potent and selective antagonist for the G-protein coupled receptor 55 (GPR55), with an IC50 value of 221 nM.[1][2] It demonstrates high selectivity for GPR55 over other cannabinoid receptors like CB1 and CB2. Mechanistically, this compound has been shown to inhibit GPR55-dependent ERK signaling and β-arrestin trafficking in vitro. Due to its role in modulating GPR55, which is implicated in various physiological and pathological processes, this compound is a valuable tool for in vivo research.
A significant challenge in utilizing this compound for in vivo studies is its physicochemical properties. It is a hydrophobic molecule with poor aqueous solubility, although it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO). Therefore, a specialized vehicle is required to formulate this compound into a stable and biocompatible solution or suspension suitable for systemic administration in animal models. This document provides detailed protocols for two validated vehicle formulations for this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₅N₅O₄S | |
| Molecular Weight | 527.6 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | ||
| DMSO | Up to 100 mM (~52.7 mg/mL) | |
| DMF | 1 mg/mL | |
| Ethanol | 0.1 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | 0.1 mg/mL |
Table 2: Recommended Vehicle Formulations for this compound
These formulations have been shown to solubilize this compound up to 2.5 mg/mL.
| Formulation | Component | Percentage (v/v) | Purpose |
| Vehicle 1 (Aqueous-based) | DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Solubilizer / Co-solvent | |
| Tween-80 | 5% | Surfactant / Emulsifier | |
| Saline (0.9% NaCl) | 45% | Isotonic Diluent | |
| Vehicle 2 (Oil-based) | DMSO | 10% | Primary Solvent |
| Corn Oil | 90% | Lipophilic Vehicle / Solvent |
Experimental Protocols
Protocol 1: Preparation of this compound in Aqueous-Based Vehicle
This protocol describes the preparation of a 1 mL final formulation of this compound at a concentration of 2.5 mg/mL using Vehicle 1. Adjust volumes as needed for the desired final concentration and volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Sterile syringe filters (0.22 µm, compatible with organic solvents)
Procedure:
-
Weigh this compound: Accurately weigh 2.5 mg of this compound powder and place it into a sterile conical tube.
-
Initial Dissolution: Add 100 µL (10% of final volume) of DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle heating (37°C) or brief sonication may be used to aid dissolution if precipitation occurs. Visually inspect to ensure a clear solution with no visible particles.
-
Add Co-solvent: Add 400 µL (40% of final volume) of PEG300 to the solution. Vortex thoroughly.
-
Add Surfactant: Add 50 µL (5% of final volume) of Tween-80. Vortex thoroughly until the solution is homogeneous.
-
Final Dilution: Slowly add 450 µL (45% of final volume) of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Homogenization: Once all components are added, vortex the final mixture for an additional 2-3 minutes. If the solution appears cloudy, sonicate in an ultrasonic bath for 5-10 minutes until it becomes a clear solution.
-
Sterile Filtration (Optional but Recommended): For intravenous or intraperitoneal injections, sterile filter the final formulation using a 0.22 µm syringe filter.
-
Storage: Use the formulation immediately. For short-term storage, keep at 4°C for no more than a few hours. Due to the complex mixture, long-term storage is not recommended as the compound may precipitate. It is best practice to prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of this compound in Oil-Based Vehicle
This protocol is suitable for subcutaneous or oral administration routes where a lipophilic vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
Procedure:
-
Weigh this compound: Accurately weigh 2.5 mg of this compound powder and place it into a sterile conical tube.
-
Initial Dissolution: Add 100 µL (10% of final volume) of DMSO to the tube.
-
Solubilization: Vortex the mixture vigorously until the this compound is fully dissolved. Use brief sonication if necessary to obtain a clear solution.
-
Final Dilution: Add 900 µL (90% of final volume) of sterile corn oil to the DMSO solution.
-
Final Homogenization: Vortex the mixture extensively for 3-5 minutes to ensure a uniform and stable solution. The final formulation should be clear.
-
Storage: Prepare this formulation fresh before each use.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a GPR55 antagonist inhibiting ERK signaling.
Experimental Workflow for Vehicle Preparation
References
Application Notes and Protocols for ML-193 in a β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML-193, a selective GPR55 antagonist, in a β-arrestin recruitment assay. This document outlines the underlying principles, detailed experimental protocols, and expected quantitative outcomes, facilitating the assessment of GPR55 antagonism in drug discovery and research settings.
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, GPCRs trigger downstream signaling cascades, often involving G proteins. Additionally, GPCR activity is modulated by β-arrestins, which are key proteins in receptor desensitization and G protein-independent signaling pathways.[1][2] The recruitment of β-arrestin to an activated GPCR is a critical regulatory step and a measurable endpoint for receptor activation.[1]
This compound is a potent and selective antagonist for GPR55, a novel cannabinoid receptor.[3] Investigating the effect of this compound on agonist-induced β-arrestin recruitment to GPR55 provides a direct measure of its antagonistic properties at this receptor. Various commercially available assay technologies, such as the PathHunter® (DiscoverX) and Tango™ (Thermo Fisher Scientific) assays, are designed to quantify ligand-induced β-arrestin recruitment. These assays are typically based on enzyme fragment complementation (EFC) or other reporter systems that generate a luminescent or fluorescent signal upon β-arrestin interaction with the GPCR.
This document provides a detailed protocol for a generic, luminescence-based β-arrestin recruitment assay to determine the potency of this compound in antagonizing GPR55 activation.
Signaling Pathway
The binding of an agonist, such as L-α-lysophosphatidylinositol (LPI), to GPR55 induces a conformational change in the receptor. This change facilitates the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). Phosphorylated GPR55 then serves as a docking site for β-arrestin. The antagonist, this compound, competes with the agonist for binding to GPR55, thereby preventing receptor activation and the subsequent recruitment of β-arrestin.
Figure 1: GPR55 signaling and β-arrestin recruitment pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound in a GPR55 β-arrestin recruitment assay. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal β-arrestin recruitment induced by a GPR55 agonist.
| Compound | Target | Agonist | Assay Type | Parameter | Value (µM) | Reference |
| This compound | GPR55 | L-α-lysophosphatidylinositol (LPI) | β-arrestin trafficking | IC50 | 0.22 | |
| This compound | GPR55 | ML186 | β-arrestin trafficking | IC50 | 0.12 |
Note: The potency of this compound can vary depending on the specific agonist and its concentration used in the assay.
Experimental Protocol: β-Arrestin Recruitment Assay in Antagonist Mode
This protocol is adapted from generic luminescence-based β-arrestin recruitment assays, such as the PathHunter® assay, and is suitable for determining the IC50 of this compound.
Materials and Reagents
-
Cell Line: A stable cell line co-expressing human GPR55 and a β-arrestin reporter system (e.g., CHO-K1 or HEK293 cells).
-
This compound: To be dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
GPR55 Agonist: L-α-lysophosphatidylinositol (LPI) or another suitable GPR55 agonist.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: As recommended by the assay manufacturer.
-
Detection Reagents: Luminescence substrate as per the assay kit instructions.
-
White, opaque 96-well or 384-well microplates.
-
Multimode plate reader with luminescence detection capabilities.
Experimental Workflow
Figure 2: Experimental workflow for the β-arrestin recruitment assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture the GPR55-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in the appropriate cell culture medium.
-
Plate the cells into a white, opaque 96-well or 384-well plate at the density recommended by the cell line provider.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Assay Performance
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
Also prepare a vehicle control (e.g., DMSO in assay buffer) and a positive control (agonist only).
-
-
Antagonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits an 80% maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Add the EC80 concentration of the agonist to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the luminescence substrate according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Subtract the average luminescence signal of the negative control (no agonist) from all other readings.
-
Normalize the data by setting the signal from the positive control (agonist only) to 100% and the vehicle control to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
The β-arrestin recruitment assay is a robust method for characterizing the antagonistic activity of compounds targeting GPCRs. By following the detailed protocol provided, researchers can effectively determine the potency of this compound as a GPR55 antagonist. The expected IC50 value for this compound in this assay is in the sub-micromolar range, confirming its high affinity for GPR55. This application note serves as a valuable resource for scientists engaged in GPCR research and the development of novel therapeutics.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ERK Phosphorylation Assay with SCH772984
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[2] The activation of this cascade culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway.[1][3]
This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation using the potent and selective ERK1/2 inhibitor, SCH772984. While the initial topic specified ML-193, a thorough review of scientific literature did not yield information on an ERK inhibitor with that designation. Consequently, this application note utilizes SCH772984 as a well-characterized substitute to illustrate the principles and procedures of an ERK phosphorylation assay.
SCH772984 is a highly selective inhibitor of ERK1 and ERK2 with a dual mechanism of action. It acts as both an ATP-competitive inhibitor, blocking the kinase activity of ERK, and also prevents the phosphorylation and activation of ERK by its upstream kinase, MEK. This dual inhibition leads to a robust and sustained suppression of the ERK signaling pathway.
Signaling Pathway and Inhibition
The canonical ERK signaling pathway is initiated by extracellular signals, such as growth factors, binding to receptor tyrosine kinases (RTKs). This triggers a cascade of intracellular events, starting with the activation of the small G-protein Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK, which subsequently phosphorylates ERK at threonine 202 and tyrosine 204. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression or phosphorylates cytoplasmic targets, leading to various cellular responses. SCH772984 exerts its inhibitory effect by directly targeting ERK, thereby preventing the phosphorylation of its downstream substrates.
Caption: The ERK/MAPK signaling cascade and the point of inhibition by SCH772984.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of SCH772984.
| Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | 4 | Cell-free | |
| ERK2 | 1 | Cell-free |
Table 1: In vitro inhibitory potency of SCH772984 against ERK1 and ERK2.
| Cell Line Genotype | IC50 (µM) | Percentage of Sensitive Lines | Reference |
| BRAF mutant (n=21) | < 1 | 71% | |
| NRAS mutant (n=14) | < 1 | 78% | |
| BRAF/NRAS WT (n=7) | < 1 | 71% |
Table 2: Anti-proliferative activity of SCH772984 in a panel of melanoma cell lines.
Experimental Protocols
Western Blotting for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates by Western blotting to assess the inhibitory effect of SCH772984.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Materials:
-
Cancer cell lines (e.g., BRAF or RAS mutant lines)
-
Cell culture medium and supplements
-
SCH772984
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with various concentrations of SCH772984 (e.g., 0.1 nM to 1000 nM) or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Optional: If required, stimulate the ERK pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the inhibitor pre-treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape and collect the cell lysates into pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and re-block.
-
Repeat the antibody incubation steps using the anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the SCH772984 concentration to determine the dose-dependent inhibition.
-
In-Cell Western™ Assay for ERK Phosphorylation
This high-throughput method allows for the quantification of ERK phosphorylation directly in microplates.
Materials:
-
96-well or 384-well microplates
-
Cells and culture reagents
-
SCH772984 and vehicle control
-
Fixation and permeabilization solution (e.g., formaldehyde and Triton X-100)
-
Blocking buffer (e.g., Intercept® (PBS) Blocking Buffer)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total ERK
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a microplate at a density that will result in 70-80% confluency at the time of the assay.
-
Treat cells with a serial dilution of SCH772984 as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with a formaldehyde-based solution.
-
Wash the cells and then permeabilize with a detergent-containing buffer.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the anti-phospho-ERK1/2 and anti-total ERK primary antibodies overnight at 4°C.
-
Wash the cells multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells extensively.
-
-
Imaging and Analysis:
-
Scan the plate using a two-channel infrared imaging system to detect the signals for both p-ERK and total ERK.
-
The software will quantify the fluorescence intensity in each well.
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Plot the normalized data to determine the IC50 of SCH772984 for ERK phosphorylation inhibition.
-
Conclusion
SCH772984 is a valuable research tool for investigating the role of the ERK signaling pathway in various biological processes, particularly in the context of cancer. Its potent and dual-mechanism of action makes it an effective inhibitor of ERK phosphorylation. The protocols provided in this application note offer robust methods for quantifying the inhibitory effects of SCH772984 and other potential ERK inhibitors, which is essential for preclinical drug development and for advancing our understanding of ERK-driven pathologies.
References
Application Notes and Protocols for Utilizing ML-193 with GPR55-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR55, an orphan G protein-coupled receptor, has emerged as a significant target in various physiological and pathological processes, including pain, inflammation, and cancer. The study of this receptor has been greatly facilitated by the development of selective ligands. ML-193 is a potent and selective antagonist of GPR55, making it an invaluable tool for investigating the receptor's function.[1][2] This document provides detailed application notes and protocols for utilizing this compound in conjunction with cell lines expressing GPR55.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, Gα12, and Gα13 proteins. This coupling leads to the activation of downstream effectors, including phospholipase C (PLC) and RhoA. PLC activation results in an increase in intracellular calcium ([Ca2+]i), while RhoA activation influences the actin cytoskeleton and activates the ERK1/2 signaling pathway. Understanding these pathways is crucial for designing and interpreting experiments with GPR55 ligands.
Figure 1: GPR55 signaling pathways activated by an agonist and inhibited by this compound.
Cell Lines for GPR55 Research
A variety of cell lines can be utilized for studying GPR55. The choice of cell line will depend on the specific experimental goals.
Table 1: Recommended Cell Lines for GPR55 Studies
| Cell Line Type | Examples | Key Characteristics | Recommended Use |
| Commercially Available Stable Cell Lines | PathHunter CHO-K1 GPR55 β-Arrestin | Overexpresses GPR55 and is optimized for β-arrestin recruitment assays. | High-throughput screening for GPR55 agonists and antagonists. |
| Inducible HEK293T GPR55 | Allows for controlled expression of GPR55. | Functional assays where controlled receptor expression is desired. | |
| Endogenously Expressing Cell Lines | PC-3 (Prostate Cancer) | Expresses functional levels of GPR55. | Studying GPR55 in a more physiologically relevant cancer context. |
| MDA-MB-231 (Breast Cancer) | Endogenous GPR55 expression. | Investigating the role of GPR55 in breast cancer cell biology. | |
| SW480 (Colon Cancer) | Reports of endogenous GPR55 expression. | Studies on GPR55 function in colon cancer. | |
| Transient Transfection Systems | HEK293, U2OS | Low endogenous GPR55 expression, suitable for transient overexpression. | Flexible system for expressing wild-type or mutant GPR55 for mechanistic studies. |
Quantitative Data for this compound
This compound has been characterized across various assays, demonstrating its potency and selectivity as a GPR55 antagonist.
Table 2: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| IC₅₀ | 221 nM | β-arrestin recruitment | U2OS-GPR55E-βarr2-GFP | - | [2] |
| Selectivity | >27-fold vs. CB1 | Antagonist activity | - | - | [1] |
| >145-fold vs. GPR35 | Antagonist activity | - | - | ||
| >145-fold vs. CB2 | Antagonist activity | - | - |
Experimental Protocols
The following protocols provide a framework for studying GPR55 signaling using this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following GPR55 activation.
Figure 2: Workflow for a GPR55 calcium mobilization assay.
Materials:
-
GPR55-expressing cells (e.g., HEK293-GPR55)
-
96-well black, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
GPR55 agonist stock solution (e.g., L-α-lysophosphatidylinositol (LPI) in a suitable solvent)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells twice with HBSS.
-
Add HBSS containing the desired concentration of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline reading for 15-30 seconds.
-
Inject the GPR55 agonist (e.g., LPI, typically in the range of 1-10 µM) and continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the dose-response curve for the agonist in the presence and absence of this compound to determine the IC₅₀ of this compound.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for detecting the phosphorylation of ERK1/2, a downstream target of GPR55 signaling.
Figure 3: Workflow for ERK1/2 phosphorylation Western blot analysis.
Materials:
-
GPR55-expressing cells
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
GPR55 agonist stock solution (e.g., LPI)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight in serum-free medium.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a GPR55 agonist (e.g., LPI at a concentration around its EC₅₀, typically 1-10 µM) for 5-15 minutes. A time-course experiment is recommended to determine the peak phosphorylation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the results to show the inhibitory effect of this compound on agonist-induced ERK1/2 phosphorylation.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor. Commercially available assay systems, such as the PathHunter assay, are recommended for ease of use and high-throughput capabilities.
Figure 4: Workflow for a β-arrestin recruitment assay using the PathHunter system.
Materials:
-
PathHunter CHO-K1 GPR55 β-Arrestin cell line
-
384-well white, solid-bottom plates
-
Assay medium (as recommended by the manufacturer)
-
This compound stock solution (in DMSO)
-
GPR55 agonist stock solution (e.g., LPI)
-
PathHunter Detection Reagents
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and resuspend PathHunter GPR55 cells in assay medium.
-
Dispense the cell suspension into a 384-well plate.
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the GPR55 agonist in assay medium.
-
For antagonist mode, add this compound or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add the GPR55 agonist (at a concentration around its EC₈₀) to the wells. For agonist mode, add the agonist directly.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the PathHunter detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the dose-response curves to determine the EC₅₀ for agonists or the IC₅₀ for antagonists like this compound.
-
Conclusion
This compound is a critical tool for elucidating the physiological and pathological roles of GPR55. The cell lines and protocols detailed in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GPR55 signaling. Careful optimization of these protocols for specific experimental systems will ensure robust and reproducible results.
References
Application Notes and Protocols for Studying ML-193 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] With an IC50 of 221 nM, it demonstrates high selectivity for GPR55 over other related receptors like GPR35, CB1, and CB2.[1][2] GPR55 signaling has been implicated in various physiological and pathophysiological processes, including inflammatory pain, metabolic disorders, and cancer. Preclinical research has shown that this compound can ameliorate motor and sensorimotor deficits in a rat model of Parkinson's disease and reduce inflammation in a diabetic mouse model, highlighting its therapeutic potential. These notes provide an overview and detailed protocols for utilizing relevant animal models to investigate the in vivo effects of this compound.
Mechanism of Action: GPR55 Antagonism
GPR55 is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI). Upon activation, GPR55 couples to Gαq and Gα13 proteins, initiating downstream signaling cascades involving Rho-associated protein kinase (ROCK), phospholipase C (PLC), and the phosphorylation of ERK1/2. This compound exerts its effects by blocking the LPI binding site on GPR55, thereby inhibiting these downstream signaling events. In vitro studies have confirmed that this compound inhibits LPI-induced β-arrestin trafficking and attenuates ERK1/2 phosphorylation.
References
Application Notes and Protocols for ML-193 in a Parkinson's Disease Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies that can slow or halt disease progression. ML-193, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is presented here as a potential therapeutic agent for investigation in a preclinical rat model of Parkinson's disease.
While this compound has been predominantly studied in the context of cancer, emerging evidence suggests a role for PRMT5 in neuronal survival and apoptosis.[1][2][3][4][5] Studies have indicated that PRMT5 inhibition can be neuroprotective in models of neuronal stress and ischemia. This has led to the hypothesis that by inhibiting PRMT5, this compound could mitigate the neurodegenerative processes in Parkinson's disease.
These application notes provide a comprehensive, albeit theoretical, framework for utilizing this compound in the widely accepted 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. The protocols detailed below are designed to assess the neuroprotective potential of this compound through behavioral, histological, and molecular analyses.
Hypothesized Mechanism of Action of this compound in Neuroprotection
In the context of Parkinson's disease, dopaminergic neurons are subjected to significant oxidative stress and neuroinflammation, leading to their degeneration. PRMT5 has been identified as a potential negative regulator of neuronal survival under stress conditions. Upon cellular stress, PRMT5 can translocate to the nucleus and repress the transcription of pro-survival genes, including those in the Hedgehog signaling pathway. Furthermore, dysregulation of PRMT5 has been linked to apoptotic pathways involving E2F-1, p53, Bax, NF-κB, and GSK-3β in other neurodegenerative models.
We hypothesize that this compound, by inhibiting PRMT5, can prevent the downstream cascade of events that lead to dopaminergic cell death in the 6-OHDA model. The proposed neuroprotective signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway of this compound in neuroprotection.
Experimental Design and Workflow
A robust preclinical study to evaluate this compound would involve a unilateral 6-OHDA lesion in rats, followed by chronic treatment with this compound. The experimental workflow would encompass behavioral assessments to monitor motor function, followed by post-mortem tissue analysis to quantify dopaminergic neuron survival and investigate molecular markers.
Caption: Experimental workflow for evaluating this compound in a PD rat model.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Experimental Groups
| Group | Treatment | 6-OHDA Lesion | Number of Animals (n) |
| 1 | Vehicle | Sham | 10 |
| 2 | Vehicle | Yes | 10 |
| 3 | This compound (Low Dose) | Yes | 10 |
| 4 | This compound (High Dose) | Yes | 10 |
Table 2: Summary of Behavioral Test Results (Mean ± SEM)
| Group | Apomorphine-Induced Rotations (rotations/min) | Cylinder Test (% contralateral paw use) | Rotarod Test (latency to fall, s) |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 |
Table 3: Summary of Histological and Molecular Analyses (Mean ± SEM)
| Group | TH+ Cell Count in SNc (ipsilateral vs. contralateral) | Striatal TH Fiber Density (% of contralateral) | Western Blot (Target Protein/Loading Control Ratio) |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 |
Experimental Protocols
6-OHDA Parkinson's Disease Rat Model
This protocol describes the unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA at a concentration of 4 mg/mL in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Protect the solution from light.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and weight.
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals closely during recovery.
-
This compound Administration
The following is a proposed protocol for this compound administration. The optimal dose and route should be determined through preliminary dose-finding studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water or 0.5% carboxymethylcellulose)
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Procedure (Intraperitoneal Injection):
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Vortex or sonicate to ensure complete dissolution.
-
-
Administration:
-
Gently restrain the rat.
-
Inject the this compound solution intraperitoneally into the lower right quadrant of the abdomen to avoid the cecum.
-
Administer once daily for 4 weeks, starting 2 weeks post-6-OHDA surgery.
-
Behavioral Testing
Behavioral tests should be conducted during the last two weeks of this compound treatment to assess motor function.
a) Apomorphine-Induced Rotational Behavior:
-
Administer apomorphine (0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for 30-60 minutes.
b) Cylinder Test:
-
Place the rat in a transparent cylinder.
-
Videotape the session for 5-10 minutes.
-
Count the number of times the rat uses its contralateral and ipsilateral forepaws to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral paw use.
c) Rotarod Test:
-
Train the rats on an accelerating rotarod for 2-3 days prior to testing.
-
On the test day, place the rat on the rotating rod, which gradually increases in speed.
-
Record the latency to fall from the rod.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the SNc and their terminals in the striatum.
Materials:
-
Rat brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody (e.g., rabbit or mouse monoclonal)
-
Secondary antibody (biotinylated or fluorescently-labeled)
-
Avidin-biotin-peroxidase complex (ABC) kit (for chromogenic detection)
-
DAB substrate kit (for chromogenic detection)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the rat with 4% paraformaldehyde (PFA) and post-fix the brain.
-
Cryoprotect the brain in sucrose solutions.
-
Cut coronal sections (e.g., 40 µm) on a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with primary anti-TH antibody overnight at 4°C.
-
Wash in PBS.
-
Incubate with secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS.
-
For chromogenic detection, incubate with ABC reagent and then visualize with DAB.
-
For fluorescent detection, proceed to mounting.
-
-
Quantification:
-
Use stereological methods (e.g., optical fractionator) to count the number of TH-positive cells in the SNc.
-
Measure the optical density of TH-positive fibers in the striatum using image analysis software.
-
Western Blotting
This protocol is for the quantification of key proteins in the hypothesized signaling pathway.
Materials:
-
Rat brain tissue (striatum and SNc, snap-frozen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-GSK-3β, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Conclusion
The provided application notes and protocols offer a detailed guide for investigating the potential neuroprotective effects of this compound in a preclinical rat model of Parkinson's disease. While the use of this compound in this context is currently hypothetical, the scientific rationale based on the emerging role of PRMT5 in neuronal survival provides a strong foundation for this research. Rigorous execution of these experiments will be crucial in determining if this compound holds promise as a novel disease-modifying therapy for Parkinson's disease.
References
- 1. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia | eLife [elifesciences.org]
- 3. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Screen Identified Prmt5 as a Neuroprotection Target against Cerebral Ischemia [elifesciences.org]
- 5. Genetic Screen Identified Prmt5 as a Neuroprotection Target against Cerebral Ischemia [elifesciences.org]
Application Notes and Protocols: Investigating the Effects of ML-193 on the MDA-MB-231 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MDA-MB-231 cell line, derived from a patient with triple-negative breast cancer (TNBC), is a cornerstone model for studying the aggressive and metastatic nature of this cancer subtype. Lacking estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC presents significant therapeutic challenges. This document provides detailed application notes and protocols for investigating the effects of ML-193, a potent and selective inhibitor, on the MDA-MB-231 cell line. This compound is identified as a selective antagonist of GPR55 and also as KIN-193, a specific inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers, including breast cancer.[1] Therefore, targeting this pathway with inhibitors like this compound holds significant therapeutic promise.
These protocols are designed to guide researchers in assessing the impact of this compound on MDA-MB-231 cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Cell Viability (MTT Assay) - IC50 Determination
| Treatment Duration | IC50 of this compound on MDA-MB-231 Cells (µM) |
| 24 hours | Data to be determined experimentally |
| 48 hours | Data to be determined experimentally |
| 72 hours | Data to be determined experimentally |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment (48 hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Data to be determined experimentally | Data to be determined experimentally |
| This compound (IC50 concentration) | Data to be determined experimentally | Data to be determined experimentally |
| This compound (2x IC50 concentration) | Data to be determined experimentally | Data to be determined experimentally |
Table 3: Western Blot Analysis - Protein Expression Levels (Relative to Vehicle Control)
| Target Protein | This compound Treatment (IC50, 48 hours) |
| p-AKT (Ser473) | Data to be determined experimentally |
| Total AKT | Data to be determined experimentally |
| p-mTOR (Ser2448) | Data to be determined experimentally |
| Total mTOR | Data to be determined experimentally |
| Cleaved Caspase-3 | Data to be determined experimentally |
| Bcl-2 | Data to be determined experimentally |
| Bax | Data to be determined experimentally |
| β-Actin (Loading Control) | 1.0 |
Experimental Protocols
MDA-MB-231 Cell Culture
A foundational aspect of reliable and reproducible results is proper cell culture technique.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM, high glucose (Gibco or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture dishes/plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with vehicle control and different concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
dot
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
dot
References
Application Notes and Protocols for Long-Term Storage and Stability of ML-193 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-193 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), with an IC50 of 221 nM.[1] It exhibits significant selectivity for GPR55 over other cannabinoid receptors such as CB1 and CB2, as well as GPR35.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of GPR55. Given its use in a variety of in vitro and in vivo experimental settings, understanding the long-term stability and proper storage of this compound solutions is critical to ensure the reliability and reproducibility of experimental results.
These application notes provide a summary of the available information on the storage and stability of this compound solutions, along with detailed protocols for researchers to conduct their own stability assessments.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide |
| Molecular Formula | C28H25N5O4S |
| Molecular Weight | 527.59 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
Recommended Storage of this compound Solutions
While detailed quantitative stability data for this compound solutions under various conditions are not extensively available in the public domain, the following storage recommendations are provided by commercial suppliers. Adherence to these guidelines is recommended to minimize degradation.
| Solution Type | Storage Temperature | Recommended Duration |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Note: For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
GPR55 Signaling Pathway with this compound Inhibition
This compound acts as an antagonist at the GPR55 receptor, blocking the downstream signaling cascades initiated by GPR55 agonists such as lysophosphatidylinositol (LPI). The activation of GPR55 typically involves coupling to Gαq, Gα12, and Gα13 proteins, leading to the activation of phospholipase C (PLC) and RhoA. This results in an increase in intracellular calcium ([Ca2+]i) and the activation of various transcription factors, including NFAT, NF-κB, and CREB, as well as the phosphorylation of ERK1/2. By blocking the receptor, this compound prevents these downstream effects.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions for long-term experiments, it is recommended to perform stability studies. The following protocols are based on general guidelines for small molecule stability testing and can be adapted for this compound.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of an this compound solution involves sample preparation, stress testing under various conditions, and analysis using a stability-indicating method like HPLC.
Protocol 1: Preparation of this compound Solutions for Stability Testing
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of solid this compound.
-
Dissolve in an appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM. Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a working solution (e.g., 1 mg/mL) by diluting the stock solution with the chosen solvent for the experiment (e.g., DMSO, cell culture media).
-
-
Aliquoting:
-
Dispense the working solution into small, amber glass vials or other appropriate containers for each stress condition and time point to be tested. This prevents contamination and degradation of the main stock.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.
-
Hydrolytic Degradation:
-
Acidic: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Neutral: Mix the this compound solution with an equal volume of purified water. Incubate at 60°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Photolytic Degradation:
-
Expose the this compound solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Incubate vials of the this compound solution at an elevated temperature (e.g., 40°C, 60°C).
-
Collect samples at various time points (e.g., 0, 1, 3, 7, 14 days).
-
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent this compound from any potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.
-
Method Development:
-
Inject a non-degraded sample of this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
The PDA detector can be used to assess peak purity.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Data Presentation
The results of the stability studies should be summarized in a clear and concise manner. A table format is ideal for comparing the stability of this compound under different conditions.
Example Table for Reporting Stability Data:
| Stress Condition | Time Point | % this compound Remaining | Number of Degradation Products |
| -20°C in DMSO | 1 month | ||
| 3 months | |||
| 6 months | |||
| -80°C in DMSO | 6 months | ||
| 12 months | |||
| 0.1 M HCl, 60°C | 8 hours | ||
| 24 hours | |||
| 0.1 M NaOH, 60°C | 8 hours | ||
| 24 hours | |||
| 3% H₂O₂, RT | 8 hours | ||
| 24 hours | |||
| Photostability | 1.2M lux hrs | ||
| Thermal, 60°C | 7 days | ||
| 14 days |
Note: The values in this table are placeholders and should be populated with experimental data.
Conclusion
The stability of this compound solutions is paramount for obtaining reliable and reproducible results in research and drug development. While manufacturer recommendations provide a good starting point for storage, conducting in-house stability studies, especially for long-term experiments or when using custom solvent systems, is highly advisable. The protocols and guidelines presented in these application notes offer a framework for researchers to assess and ensure the integrity of their this compound solutions.
References
Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of Investigational Drug Candidates, with a focus on PRMT5 Inhibitors
Disclaimer: Direct comparative studies on the intraperitoneal versus oral administration of a compound designated "ML-193" are not available in the public domain. The information presented herein is based on the publicly available data for AMG 193 , a structurally related, potent, and orally bioavailable MTA-cooperative PRMT5 inhibitor. This document serves as a guide for researchers, scientists, and drug development professionals, providing general principles and protocols for evaluating different routes of administration for investigational drugs, using AMG 193 as a case study for oral administration and its mechanism of action.
Introduction to AMG 193
AMG 193 is a second-generation protein arginine methyltransferase 5 (PRMT5) inhibitor that has shown promise in preclinical and early clinical studies for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[1][2] It is designed to selectively target cancer cells with MTAP deletion, a genetic alteration present in approximately 10% to 15% of cancers.[3] The deletion of MTAP leads to the accumulation of methylthioadenosine (MTA), which makes cancer cells vulnerable to PRMT5 inhibition.[2][3] AMG 193 is orally bioavailable and has been evaluated in a phase I clinical trial.
Comparison of Intraperitoneal and Oral Routes of Administration
While specific comparative pharmacokinetic data for intraperitoneal (IP) versus oral (p.o.) administration of AMG 193 is not available, general principles guide the selection of administration routes in preclinical and clinical development.
| Parameter | Intraperitoneal (IP) Administration | Oral (p.o.) Administration |
| Absorption | Rapid absorption into the portal circulation and systemic circulation. Bypasses the gastrointestinal tract, avoiding potential degradation by gastric acid and enzymes. | Absorption occurs primarily in the small intestine and is subject to the drug's physicochemical properties (e.g., solubility, permeability) and physiological factors (e.g., gastric emptying, intestinal motility). |
| Bioavailability | Generally higher and more consistent than oral administration, as it avoids the first-pass metabolism in the liver. | Can be variable and is often lower than IP administration due to incomplete absorption and first-pass metabolism. |
| Local vs. Systemic Exposure | Can achieve high local concentrations in the peritoneal cavity, which may be advantageous for treating peritoneal metastases. | Primarily used for systemic drug delivery. |
| Convenience & Clinical Relevance | Commonly used in preclinical animal studies due to ease of administration. Less common for routine clinical use in humans, except for specific indications like peritoneal carcinomatosis. | The most common and convenient route for clinical administration in humans. |
| Potential Complications | Risk of injury to abdominal organs, infection (peritonitis), and pain or stress to the animal. | Potential for gastrointestinal side effects (e.g., nausea, vomiting) and interactions with food. |
Quantitative Data for Oral Administration of AMG 193
The following table summarizes the available data for the oral administration of AMG 193 from a phase I clinical trial in patients with MTAP-deleted solid tumors.
| Parameter | Finding | Citation |
| Route of Administration | Oral | |
| Dose Levels Tested | Various dose levels were evaluated in the phase I trial. | |
| Pharmacodynamic Target Engagement | Complete inhibition of tumor symmetric dimethylarginine (SDMA), a marker of PRMT5 activity, was observed at doses of 480 mg or higher. Doses of 800 mg or higher achieved the strongest reduction in serum SDMA. | |
| Antitumor Activity | Preliminary antitumor activity was observed, with some patients achieving partial responses and others experiencing disease stabilization. | |
| Common Adverse Events | The most common treatment-related adverse events were nausea, vomiting, and fatigue, which were generally low-grade and manageable. Notably, there was no clinically significant myelosuppression. |
Signaling Pathway of AMG 193
AMG 193 exerts its antitumor effect by inhibiting PRMT5 in MTAP-deleted cancer cells. This leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and cell death.
Caption: Signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Experimental Protocols
The following are generalized protocols for the intraperitoneal and oral administration of investigational compounds in rodents. These should be adapted based on the specific properties of the compound and institutional guidelines.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline, PBS, DMSO/saline mixture).
-
Sterile syringes (1 mL) and needles (25-27 gauge).
-
70% ethanol for disinfection.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. The mouse can be scruffed with the hindquarters secured.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle, bevel up. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Administration: Slowly inject the formulated compound. The volume should typically not exceed 10 mL/kg body weight.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions post-injection.
Protocol for Oral Gavage (p.o.) in Mice
Materials:
-
Test compound formulated in a suitable vehicle.
-
Sterile oral gavage needles (flexible or rigid, 18-20 gauge for adult mice).
-
Sterile syringes (1 mL).
-
Appropriate PPE.
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. The animal should not exhibit signs of respiratory distress.
-
Administration: Once the needle is correctly placed, slowly administer the compound. The volume should typically not exceed 10 mL/kg body weight.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of choking, distress, or adverse reactions.
Experimental Workflow for Comparing IP and p.o. Administration
The following diagram illustrates a typical experimental workflow for a preclinical study comparing the efficacy and pharmacokinetics of a test compound administered via intraperitoneal and oral routes.
Caption: Preclinical workflow for comparing administration routes.
References
Troubleshooting & Optimization
Potential off-target effects of ML-193 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-193. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55). Its mechanism of action involves blocking the binding of GPR55 agonists, such as lysophosphatidylinositol (LPI), thereby inhibiting downstream signaling pathways.
Q2: What are the known potency and selectivity of this compound?
This compound exhibits a half-maximal inhibitory concentration (IC50) of 221 nM for GPR55. It has been shown to have greater than 27-fold selectivity for GPR55 over GPR35, and over 145-fold selectivity against the cannabinoid receptors CB1 and CB2.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular effects at high concentrations of this compound. Could these be off-target effects?
Answer: Yes, it is possible that high concentrations of this compound may lead to off-target effects. While this compound is reported to be selective for GPR55, all small molecules have the potential to interact with other proteins, especially at concentrations significantly higher than the IC50 for the primary target.
Troubleshooting Steps:
-
Concentration Optimization: The first step is to perform a dose-response experiment to determine the minimal effective concentration of this compound for GPR55 antagonism in your specific assay. Using the lowest effective concentration will minimize the risk of off-target effects.
-
Control Experiments:
-
Negative Control Cell Line: Use a cell line that does not express GPR55 to determine if the observed effects are independent of the intended target.
-
Structural Analogs: If available, test a structurally related but inactive analog of this compound. This can help to distinguish between target-specific effects and those due to the chemical scaffold.
-
-
Off-Target Profiling: If off-target effects are still suspected, consider broader profiling of the compound. Several contract research organizations (CROs) offer services to screen compounds against panels of kinases and other receptors.
Issue 2: How can I experimentally assess the potential off-target liabilities of this compound in my lab?
Answer: To investigate potential off-target effects, you can perform several in-house assays or utilize commercial screening services.
Recommended Approaches:
-
Broad Kinase Profiling: Since protein kinases are common off-targets for small molecules, a kinase profiling screen is a valuable first step. Commercial services from companies like Reaction Biology, Pharmaron, and Luceome Biotechnologies offer panels that screen against hundreds of kinases.[1]
-
Safety Pharmacology Profiling: For a broader assessment, consider a safety pharmacology panel, such as the SafetyScreen44™ panel from Eurofins Discovery.[2][3] These panels assess compound activity against a range of targets implicated in adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[2][3]
-
Radioligand Binding Assays: If you have a specific off-target in mind, you can perform competitive radioligand binding assays. This involves incubating a preparation of the suspected off-target receptor with a known radioligand in the presence of increasing concentrations of this compound.
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound.
| Target | Assay Type | Value | Notes |
| GPR55 | Antagonist Activity | IC50 = 221 nM | Primary target |
| GPR35 | Selectivity Screen | >27-fold selective for GPR55 | |
| CB1 | Selectivity Screen | >145-fold selective for GPR55 | |
| CB2 | Selectivity Screen | >145-fold selective for GPR55 |
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
GPR55 is known to couple to several G protein families, primarily Gq and G12/13. Activation of these pathways leads to downstream signaling cascades involving RhoA, phospholipase C (PLC), and changes in intracellular calcium levels. Some studies also report the modulation of the ERK1/2 pathway.
Caption: GPR55 receptor signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a general workflow for investigating potential off-target effects of a compound like this compound.
Caption: Workflow for investigating off-target effects.
Key Experimental Protocols
1. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation, which is a hallmark of GPCR activation. This compound's antagonist activity can be quantified by its ability to block agonist-induced β-arrestin recruitment.
Materials:
-
Cells stably co-expressing GPR55 and a β-arrestin reporter system (e.g., DiscoverX PathHunter® β-arrestin cells)
-
Cell culture medium and supplements
-
GPR55 agonist (e.g., LPI)
-
This compound
-
Assay buffer
-
Detection reagents for the specific reporter system
-
White, opaque 96- or 384-well microplates
Protocol:
-
Cell Plating: Seed the GPR55-expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the GPR55 agonist in assay buffer.
-
Antagonist Treatment: Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR55 agonist to the wells at a final concentration that elicits a robust response (typically EC80) and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and incubate to allow for signal development.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways. The inhibitory effect of this compound on agonist-induced ERK1/2 phosphorylation can be measured.
Materials:
-
Cells expressing GPR55 (e.g., U2OS cells)
-
Cell culture medium and supplements
-
GPR55 agonist (e.g., LPI)
-
This compound
-
Serum-free medium for starvation
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system)
-
Microplates or cell culture dishes
Protocol:
-
Cell Culture and Starvation: Plate the cells and grow to a suitable confluency. Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Agonist Stimulation: Add the GPR55 agonist at a concentration known to induce ERK1/2 phosphorylation and incubate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total ERK1/2 in the cell lysates.
-
-
Detection and Analysis: Detect the signal and quantify the band intensities (for Western blotting) or the absorbance/fluorescence (for ELISA). Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration to determine the IC50.
References
Technical Support Center: Managing ML-193 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of ML-193 to avoid precipitation in cell culture media. Following these recommendations will help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (also known as CID 1261822) is a potent and selective antagonist of the G-protein coupled receptor 55 (GPR55).[1][2] It is utilized in cell culture experiments to investigate the physiological and pathological roles of GPR55 signaling pathways, which are implicated in various processes including pain perception, inflammation, and cancer cell proliferation.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility.[3] Several factors can contribute to this:
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High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the stock solvent.
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Solvent Shock: Rapid dilution of a concentrated DMSO stock in an aqueous medium can cause the compound to crash out of solution.
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Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and the pH of the media can affect compound solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation over time.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | The final concentration of this compound is too high. The compound has "crashed out" of solution due to solvent shock. | - Decrease the final working concentration of this compound. - Increase the final DMSO concentration in the media (typically up to 0.5% v/v is tolerated by most cell lines, but should be optimized). - Add the this compound stock solution to the media dropwise while vortexing or swirling gently to ensure rapid mixing. |
| Precipitate forms over time in the incubator. | Temperature or pH shift affecting solubility. Interaction with media components. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Ensure the media is properly buffered for the CO2 environment of the incubator. - Consider using serum-free media for the duration of the treatment if interactions with serum proteins are suspected. |
| Inconsistent experimental results. | Variable amounts of precipitated this compound leading to an unknown effective concentration. | - Visually inspect the media for any signs of precipitation before and during the experiment. - Prepare fresh dilutions of this compound for each experiment. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Intermittent vortexing during sonication can aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Diluting this compound into Cell Culture Media
Objective: To properly dilute the this compound stock solution into cell culture media to avoid precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium. It is recommended to perform an intermediate dilution step in media before the final dilution.
-
When adding the this compound stock or its intermediate dilution to the final volume of media, add it dropwise while gently swirling or vortexing the media. This helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight | Recommended Solvent | Reported Solubility in DMSO |
| This compound | 713121-80-3 | 527.59 g/mol | DMSO | Up to 100 mM |
Visualizations
Signaling Pathway of GPR55 Inhibition by this compound
Caption: Inhibition of GPR55 signaling by this compound.
Experimental Workflow for Avoiding this compound Precipitation
Caption: Recommended workflow for preparing and using this compound in cell culture.
References
Technical Support Center: Optimizing ML-193 Concentration for GPR55 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML-193, a potent and selective GPR55 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the optimization of this compound concentration for maximal GPR55 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55).[1][2] Its primary mechanism of action is to block the binding of GPR55 agonists, such as L-α-lysophosphatidylinositol (LPI), thereby inhibiting the downstream signaling cascades initiated by GPR55 activation.[1]
Q2: What is the reported IC50 of this compound for GPR55?
A2: The half-maximal inhibitory concentration (IC50) of this compound for GPR55 is approximately 221 nM.[2] However, the effective concentration can vary depending on the specific assay and the agonist being used. For instance, in a β-arrestin trafficking assay, this compound inhibited LPI-induced signaling with an IC50 of 0.22 µM.[1]
Q3: How selective is this compound for GPR55 over other receptors?
A3: this compound exhibits high selectivity for GPR55. It has been shown to be over 145-fold selective against the cannabinoid receptors CB1 and CB2, and over 27-fold selective against GPR35.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.
Q5: What are the common downstream signaling pathways activated by GPR55 that can be measured to assess this compound activity?
A5: GPR55 activation triggers several downstream signaling events that can be assayed to determine the antagonistic activity of this compound. These include:
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β-arrestin recruitment/translocation: A common pathway for GPCR desensitization and signaling.
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ERK1/2 phosphorylation: Activation of the mitogen-activated protein kinase (MAPK) pathway is a downstream consequence of GPR55 activation.
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Intracellular calcium mobilization: GPR55 couples to Gq and G12/13 proteins, leading to an increase in intracellular calcium levels.
Quantitative Data for this compound
Table 1: In Vitro Potency of this compound against GPR55
| Assay Type | GPR55 Agonist | Agonist Concentration | Cell Line | This compound IC50 | Reference |
| β-arrestin Trafficking | LPI | 10 µM | U2OS | 0.22 ± 0.03 µM | |
| β-arrestin Trafficking | ML186 | 1 µM | U2OS | 0.12 ± 0.02 µM | |
| ERK1/2 Phosphorylation | LPI | 10 µM | U2OS | 0.2 ± 0.3 µM |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Selectivity Fold vs. GPR55 | Reference |
| CB1 | Antagonist | >27 | |
| CB2 | Antagonist | >145 | |
| GPR35 | Antagonist | >145 |
GPR55 Signaling Pathway
Caption: GPR55 signaling pathways activated by agonists and inhibited by this compound.
Troubleshooting Guide
Issue 1: High variability or poor signal-to-noise ratio in the assay.
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Possible Cause: Inconsistent cell health or number.
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Solution: Ensure cells are healthy, within a consistent passage number, and seeded uniformly. Perform a cell viability assay to confirm.
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Possible Cause: Suboptimal agonist concentration.
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Solution: Determine the EC80 (concentration that gives 80% of the maximal response) of the GPR55 agonist in your specific assay system. Using an agonist at its EC80 provides a sufficient window to observe inhibition by this compound.
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Possible Cause: Instability of this compound or agonist.
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Solution: Prepare fresh dilutions of this compound and the agonist for each experiment from frozen stocks. Avoid repeated freeze-thaw cycles.
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Issue 2: this compound shows lower than expected potency (high IC50 value).
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Possible Cause: High agonist concentration.
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Solution: As mentioned above, using a very high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition. Re-evaluate the agonist concentration and consider using the EC80.
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Possible Cause: Insufficient pre-incubation time with this compound.
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Solution: Ensure that the cells are pre-incubated with this compound for a sufficient duration to allow it to reach its target and exert its inhibitory effect before adding the agonist. A pre-incubation time of 15-30 minutes is a good starting point.
-
-
Possible Cause: this compound degradation.
-
Solution: Verify the integrity of your this compound stock. If in doubt, use a fresh vial.
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Issue 3: Observed cytotoxicity at higher concentrations of this compound.
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Possible Cause: Off-target effects or solvent toxicity.
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Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to your cells. Ensure the final DMSO concentration in your assay is below 0.5% to minimize solvent-induced toxicity. Adjust your experimental concentrations to stay below the toxic threshold.
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Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocols
β-Arrestin Translocation Assay
This protocol is adapted from methods used to characterize novel GPR55 antagonists.
-
Cell Culture:
-
Use a U2OS cell line stably expressing HA-tagged GPR55 and β-arrestin2-GFP.
-
Plate the cells in a 384-well plate and culture overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Hank's Balanced Salt Solution (HBSS).
-
Wash the cells briefly with HBSS.
-
Add the this compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
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Prepare the GPR55 agonist (e.g., LPI at a final concentration of 10 µM, which is its EC80) in HBSS.
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Add the agonist to the wells containing this compound and incubate for 40 minutes at room temperature.
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Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
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Wash the cells three times with PBS and once with double-distilled water.
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-
Data Acquisition and Analysis:
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Acquire images using a high-content imaging system.
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Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane.
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Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
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ERK1/2 Phosphorylation Assay
This protocol is based on immunoblotting methods to measure ERK1/2 phosphorylation downstream of GPR55 activation.
-
Cell Culture and Treatment:
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Plate GPR55-expressing U2OS cells in 60-mm dishes and grow to sub-confluence.
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Serum-starve the cells overnight before the assay.
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Rinse the cells once with HBSS.
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Add serial dilutions of this compound to the cells and pre-incubate for 30 minutes.
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Add the GPR55 agonist (e.g., 10 µM LPI) and incubate for 10 minutes.
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Cell Lysis and Protein Quantification:
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
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Immunoblotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
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Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
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-
Data Analysis:
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Quantify the band intensities for p-ERK1/2 and total ERK1/2.
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Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
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Plot the normalized p-ERK1/2 levels against the log concentration of this compound to determine the IC50 value.
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Intracellular Calcium Mobilization Assay
This is a general protocol for measuring Gq-coupled GPCR-mediated calcium mobilization, which is applicable to GPR55.
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Cell Preparation:
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Plate GPR55-expressing cells (e.g., HEK293) in a black, clear-bottom 96-well plate and culture overnight.
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Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often containing an anion-exchange inhibitor like probenecid.
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Remove the culture medium and add the dye loading buffer to the cells.
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Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
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-
Assay Procedure:
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
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Prepare the GPR55 agonist at a concentration that is 5-10 times the final desired concentration (EC80).
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Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
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Record a baseline fluorescence reading for a few seconds.
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Inject the this compound dilutions into the wells and incubate for a desired pre-incubation time (e.g., 15-30 minutes).
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Inject the agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
-
Data Analysis:
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The change in fluorescence intensity reflects the change in intracellular calcium concentration.
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Calculate the peak fluorescence response for each well.
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Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
References
ML-193 stability in different experimental buffers.
Welcome to the technical support center for ML-193. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective GPR55 antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55) with an IC50 of 221 nM.[1] It belongs to the quinoline aryl sulfonamide chemical class.[1] this compound exerts its effects by inhibiting GPR55 signaling, which has been shown to modulate downstream pathways including ERK phosphorylation.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Q4: What is the expected stability of this compound in aqueous experimental buffers?
While specific data on the degradation kinetics of this compound in various aqueous buffers, pH levels, and temperatures are not extensively published, compounds with sulfonylhydrazine functionalities can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[3] It is best practice to prepare fresh working dilutions in your experimental buffer immediately before use.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
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Visible precipitate or cloudiness in the cell culture media after adding the this compound working solution.
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Inconsistent or lower-than-expected activity in cell-based assays.
Potential Causes:
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Low Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media.
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High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
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Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution.
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Temperature of Media: Using cold media can decrease the solubility of the compound.
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Interaction with Media Components: Components in the media, such as proteins or salts, may interact with this compound and reduce its solubility.
Solutions:
| Solution | Detailed Steps |
| Optimize Final Concentration | Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation. |
| Serial Dilution | Perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture media. Add the compound dropwise while gently vortexing the media to facilitate mixing. |
| Use Pre-warmed Media | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. |
| Increase Final DMSO Concentration (with caution) | If precipitation persists, you may consider slightly increasing the final DMSO concentration in your media. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments. |
| Test Different Media Formulations | If you suspect interactions with media components, try using a different basal media formulation if your experimental design allows. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
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Lack of inhibition of GPR55 signaling in your assay.
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High variability between replicate experiments.
Potential Causes:
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Degradation of this compound: The compound may have degraded due to improper storage or handling.
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Precipitation: The compound may have precipitated out of solution, reducing its effective concentration.
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Assay System Issues: The cells may not be expressing functional GPR55, or the signaling pathway may not be responsive in your specific cell line.
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Incorrect Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to elicit a response.
Solutions:
| Solution | Detailed Steps |
| Prepare Fresh Solutions | Always prepare fresh working dilutions of this compound from a frozen DMSO stock for each experiment. |
| Visually Inspect for Precipitation | Before adding the compound to your cells, carefully inspect the final working solution for any signs of precipitation. |
| Validate Your Assay System | Confirm GPR55 expression in your cell line. Use a known GPR55 agonist to stimulate the pathway and ensure a measurable response that can be inhibited. |
| Verify Dilution Calculations | Double-check all dilution calculations to ensure the accuracy of your final compound concentrations. |
Stability of this compound in Experimental Buffers
Currently, there is limited publicly available data on the stability of this compound in specific experimental buffers. As a general guideline for hydrophobic small molecules and compounds containing sulfonamide groups, the following recommendations should be considered:
| Buffer Condition | Recommendation | Rationale |
| pH | Prepare fresh solutions for each experiment, especially in buffers with pH outside the neutral range (6.5-7.5). | Sulfonamide-containing compounds can be susceptible to hydrolysis at acidic or alkaline pH. |
| Temperature | Avoid prolonged storage of aqueous solutions at room temperature or higher. Prepare fresh and use immediately. | Higher temperatures can accelerate the degradation of small molecules in aqueous solutions. |
| Storage of Aqueous Solutions | It is not recommended to store this compound in aqueous buffers for extended periods. If temporary storage is necessary, keep the solution at 2-8°C for no more than a few hours. For longer-term storage, use DMSO stock solutions at -20°C or -80°C. | To minimize degradation and precipitation. |
Experimental Protocols
GPR55-Mediated ERK Phosphorylation Inhibition Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit GPR55-mediated phosphorylation of ERK1/2.
Methodology:
-
Cell Culture: Culture U2OS cells stably expressing human GPR55 in appropriate media.
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Cell Plating: Seed the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
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Serum Starvation: Once confluent, serum-starve the cells for 18-24 hours in serum-free media.
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Compound Treatment:
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Prepare a serial dilution of this compound in serum-free media.
-
Pre-treat the cells with the this compound dilutions or vehicle (DMSO) control for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Stimulate the cells with a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at its EC80 concentration for 10 minutes at 37°C.
-
-
Cell Lysis:
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Aspirate the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection:
-
Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK in the cell lysates using a suitable detection method, such as ELISA or Western blotting.
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-
Data Analysis:
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Normalize the p-ERK signal to the total ERK signal.
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Calculate the percentage of inhibition of the agonist-induced p-ERK signal for each concentration of this compound.
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Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
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Experimental Workflow for this compound Stability Assessment
This workflow outlines a general procedure to assess the stability of this compound in a specific aqueous buffer.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ML-193 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ML-193, an MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cancer cell lines?
A1: this compound is an MTA-cooperative inhibitor of PRMT5. It is designed to selectively target cancer cells with a homozygous deletion of the MTAP gene (MTAP-deleted). In MTAP-deleted cells, the metabolite MTA accumulates and binds to PRMT5, creating a conformation that this compound can bind to with high affinity. This leads to the inhibition of PRMT5's methyltransferase activity. The expected outcomes in sensitive (MTAP-deleted) cell lines are:
-
Reduced Cell Viability: A significant decrease in cell proliferation and viability.
-
Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle.[1]
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Induction of DNA Damage Response: Activation of DNA damage pathways.[2][3]
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Alternative Splicing Defects: Increased intron retention and other alternative splicing events.[2]
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Decreased Symmetric Di-methyl Arginine (SDMA): A reduction in the levels of SDMA, a downstream marker of PRMT5 activity.[1]
In contrast, MTAP wild-type (WT) cells should be largely unaffected at concentrations that are effective in MTAP-deleted cells.
Q2: We are not observing the expected selective killing of our MTAP-deleted cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in a presumed MTAP-deleted cell line. Here are some troubleshooting steps:
-
Confirm MTAP Status: Verify the MTAP deletion status of your cell line using a reliable method such as PCR, Western blot for the MTAP protein, or genomic sequencing. Cell line identity and purity should also be confirmed.
-
Assess PRMT5 and MTA Levels: While MTAP deletion leads to MTA accumulation, the absolute levels of MTA and PRMT5 can vary between cell lines and influence sensitivity.
-
Optimize Drug Concentration and Treatment Duration: Ensure that the concentrations of this compound used are within the effective range (typically in the nanomolar to low micromolar range for sensitive lines) and that the treatment duration is sufficient to induce a response (e.g., 3-7 days for viability assays).
-
Check for Drug Inactivation: Consider the possibility of the compound degrading in your culture medium over long incubation periods.
-
Evaluate Downstream Markers: Assess the inhibition of PRMT5 activity by measuring SDMA levels via Western blot or ELISA. A lack of SDMA reduction would indicate a failure to inhibit the target.
Q3: We are observing toxicity in our MTAP-wild-type (WT) control cell line. Is this expected?
A3: While this compound is designed to be selective for MTAP-deleted cells, some off-target effects or context-dependent toxicities in MTAP-WT cells can occur, particularly at higher concentrations. Here's how to approach this:
-
Review Dose-Response: Determine the IC50 values for both your MTAP-deleted and WT cell lines. A significant therapeutic window should exist between the two.
-
Consider Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. It is crucial to use the lowest effective concentration that maintains selectivity.
-
Assess Assay-Specific Toxicity: Some assay reagents or conditions might non-specifically interact with the compound, leading to apparent toxicity.
-
Examine Cell Line-Specific Sensitivities: Certain WT cell lines may have unique dependencies that make them more sensitive to PRMT5 inhibition, even without high MTA levels.
Q4: Our dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?
A4: Atypical dose-response curves can provide valuable information about the compound's activity.
-
Shallow Curve: A shallow slope might indicate that the compound has multiple targets with different affinities or that the biological response is complex and not directly proportional to target inhibition.
-
Biphasic (U-shaped) Curve: This can suggest hormesis, where a low dose stimulates a response while a high dose is inhibitory. Alternatively, it could point to off-target effects at higher concentrations that counteract the primary inhibitory effect.
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Incomplete Curve (Does not reach 100% inhibition): This may indicate that a subpopulation of cells is resistant to the drug or that the drug is cytostatic (inhibits growth) rather than cytotoxic (kills cells) at the tested concentrations.
Troubleshooting Guides
Problem 1: High Variability in Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after addition. Prepare fresh stock solutions. |
| Fluctuating Incubator Conditions | Regularly check and calibrate CO2 and temperature levels in the incubator. |
Problem 2: Discrepancy Between Viability Data and Target Engagement (SDMA Levels)
| Potential Cause | Troubleshooting Step |
| Timing of Measurement | SDMA reduction may occur earlier than the effect on cell viability. Create a time-course experiment to measure both endpoints at different times (e.g., 24, 48, 72 hours). |
| Cytostatic vs. Cytotoxic Effect | This compound may be primarily inhibiting cell growth rather than inducing cell death. Use a cell counting method or a live/dead stain to differentiate between these effects. |
| Cellular Compensation Mechanisms | Cells may adapt to PRMT5 inhibition over time. Assess earlier time points for a more direct correlation. |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Treatment: Add the diluted this compound to the cells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated controls and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for SDMA
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SDMA. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Data Presentation
Table 1: Example Viability Data for this compound Treatment
| Cell Line | MTAP Status | This compound IC50 (nM) | 95% Confidence Interval (nM) |
| HCT116 | WT | > 10,000 | N/A |
| HCT116 | MTAP-deleted | 50 | 42 - 58 |
| A549 | WT | > 10,000 | N/A |
| LU99 | MTAP-deleted | 85 | 75 - 96 |
Table 2: Example SDMA Inhibition Data
| Cell Line | MTAP Status | Treatment (100 nM this compound, 48h) | % SDMA Reduction (vs. Vehicle) |
| HCT116 | WT | This compound | 15% |
| HCT116 | MTAP-deleted | This compound | 85% |
| A549 | WT | This compound | 10% |
| LU99 | MTAP-deleted | This compound | 78% |
Visualizations
Caption: Mechanism of this compound in MTAP-WT vs. MTAP-deleted cells.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
Technical Support Center: Troubleshooting Cell Viability Issues with High Doses of ML-193
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of the small molecule inhibitor ML-193.
Important Note on Compound Identity: The designation "this compound" can be ambiguous. This guide primarily focuses on troubleshooting for a potent, selective inhibitor of a specific cellular target, using the well-characterized MTA-cooperative PRMT5 inhibitor AMG 193 as a primary example due to the availability of public data. It is crucial to confirm the specific target and mechanism of action of the this compound compound in your possession. Another compound, also designated ML193, has been described as a GPR55 antagonist. While the general troubleshooting principles outlined here are broadly applicable, specific experimental details may vary depending on the compound's target.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: Yes, high concentrations of potent inhibitors can often lead to decreased cell viability. This can be due to on-target toxicity, off-target effects, or a combination of both. For potent inhibitors like AMG 193, which targets PRMT5, high doses can lead to cell cycle arrest and apoptosis, particularly in cancer cells with MTAP deletion.[1][2][3] It is essential to distinguish between the intended cytotoxic effect on cancer cells and general toxicity affecting healthy cells.
Q2: What is the likely mechanism of action leading to cell death with high doses of a PRMT5 inhibitor like AMG 193?
A2: AMG 193 is an MTA-cooperative PRMT5 inhibitor.[4] PRMT5 is an enzyme that plays a crucial role in various cellular processes. Inhibition of PRMT5 can induce DNA damage, lead to cell cycle arrest in the G2/M phase, and increase alternative mRNA splicing in MTAP-deleted cells.[1] This disruption of normal cellular processes can ultimately trigger apoptosis (programmed cell death).
Q3: How can we determine if the observed cell death is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting.
-
On-target effects are a result of the drug interacting with its intended target.
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Off-target effects occur when the drug binds to other molecules in the cell, leading to unintended consequences.
To investigate this, you can perform experiments such as:
-
Target knockdown/knockout studies: Compare the effect of this compound in cells with normal and reduced/eliminated levels of the intended target protein. If the toxicity is reduced in the knockdown/knockout cells, it suggests an on-target effect.
-
Rescue experiments: Overexpress the target protein and see if it rescues the cells from this compound-induced death.
-
Activity assays: Directly measure the activity of the intended target and potential off-targets in the presence of this compound.
Troubleshooting Guide
If you are experiencing unexpected or excessive cell death with high doses of this compound, consider the following troubleshooting steps:
1. Confirm Compound Identity and Purity:
-
Ensure the compound you are using is indeed the correct molecule and is of high purity. Impurities can contribute to cytotoxicity.
2. Optimize Compound Concentration:
-
Perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) in your specific cell line. This will help you identify the optimal concentration range for your experiments.
-
Start with a broad range of concentrations and narrow it down based on the initial results.
3. Assess Cell Health and Culture Conditions:
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Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Optimize cell culture media and conditions, as suboptimal conditions can make cells more susceptible to drug-induced stress.
-
Regularly check for contamination (e.g., mycoplasma).
4. Choose the Appropriate Cell Viability Assay:
-
Different cytotoxicity assays measure different cellular parameters. Consider using multiple assays to get a comprehensive picture of cell health.
-
Metabolic assays (e.g., MTT, MTS, CellTiter-Glo): Measure metabolic activity, which is an indicator of cell viability.
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Membrane integrity assays (e.g., Trypan Blue, Propidium Iodide): Distinguish between live and dead cells based on membrane permeability.
-
Apoptosis assays (e.g., Annexin V/PI staining, Caspase-Glo): Specifically detect cells undergoing apoptosis.
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Data Presentation
Table 1: Example Dose-Response Data for a PRMT5 Inhibitor (AMG 193) in MTAP-deleted Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (nM) |
| HCT116 (MTAP-del) | Colon | 10 |
| A549 (MTAP-del) | Lung | 25 |
| PANC-1 (MTAP-del) | Pancreatic | 50 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis (Annexin V/PI) Assay Protocol (Flow Cytometry):
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Seed and treat cells with this compound as described for the viability assay.
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Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
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Resuspend cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry.
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Inhibition of PRMT5 by this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting high cell death observed with this compound treatment.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 3. onclive.com [onclive.com]
- 4. aacr.org [aacr.org]
Non-specific binding of ML-193 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-193, a potent and selective GPR55 antagonist, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule that acts as a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55).[1] It is characterized by an IC50 of approximately 221 nM for GPR55.[1]
Q2: What is the reported selectivity of this compound?
This compound demonstrates significant selectivity for GPR55 over other related receptors. It is reported to be more than 27-fold selective for GPR55 over GPR35 and over 145-fold selective against CB1 and CB2 receptors.[1]
Q3: What are the known downstream signaling pathways affected by this compound?
As a GPR55 antagonist, this compound inhibits the signaling pathways activated by GPR55 agonists like L-α-lysophosphatidylinositol (LPI). These pathways include Gαq and Gα12/13-mediated signaling, leading to the activation of RhoA, phospholipase C (PLC), and subsequent increases in intracellular calcium. This compound has been shown to inhibit LPI-induced β-arrestin trafficking and ERK1/2 phosphorylation.
Troubleshooting Guide for Non-Specific Binding and Off-Target Effects
Researchers may encounter unexpected results in cellular assays, which could be attributed to non-specific binding or off-target effects of this compound. This guide provides a structured approach to troubleshoot these issues.
Problem 1: High background signal or unexpected activity at high concentrations of this compound.
Possible Cause: This could be due to non-specific binding to other cellular components or off-target effects at concentrations significantly higher than the IC50 for GPR55.
Troubleshooting Steps:
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Determine the Optimal Concentration Range:
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Perform a dose-response curve for this compound in your specific assay. The effective concentration should be consistent with its reported IC50 value (around 221 nM).
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If you observe effects at much higher concentrations (e.g., >10 µM), it is more likely to be an off-target effect.
-
-
Use Control Experiments:
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Negative Control Cells: Use a cell line that does not express GPR55. If you observe a similar effect in these cells, the activity is likely off-target.
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Structurally Unrelated GPR55 Antagonist: Use a different, structurally distinct GPR55 antagonist. If the phenotype is not replicated, the effect of this compound might be off-target.
-
-
Assay Buffer Optimization:
-
Non-specific binding can sometimes be mitigated by optimizing the assay buffer. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) to reduce non-specific interactions.
-
Problem 2: Inconsistent results across different assay formats.
Possible Cause: The observed effect of this compound might be assay-dependent. For instance, an effect observed in a cell viability assay may not be present in a more specific signaling assay like a calcium flux or ERK phosphorylation assay.
Troubleshooting Steps:
-
Orthogonal Assays:
-
Confirm your findings using multiple, independent assays that measure different points in the GPR55 signaling cascade. For example, if you observe an effect on cell proliferation, verify that this compound also inhibits a more proximal GPR55-mediated event, such as LPI-induced calcium mobilization or ERK1/2 phosphorylation.
-
-
Review Assay Principle:
-
Be aware of potential interferences in your specific assay. For example, some compounds can interfere with fluorescent or luminescent readouts. Run appropriate controls, such as testing this compound in the assay in the absence of cells, to rule out direct compound interference.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line | Assay | Reference |
| GPR55 Antagonist IC50 | 221 nM | U2OS | β-arrestin trafficking | |
| GPR55 Antagonist IC50 | 0.22 µM | U2OS | LPI-induced β-arrestin trafficking | |
| GPR55 Antagonist IC50 | 0.12 µM | U2OS | ML186-induced β-arrestin trafficking | |
| GPR55 Antagonist IC50 | 0.2 µM | U2OS | LPI-mediated ERK1/2 phosphorylation | |
| Selectivity vs. GPR35 | >27-fold | - | - | |
| Selectivity vs. CB1 | >145-fold | - | - | |
| Selectivity vs. CB2 | >145-fold | - | - |
Key Experimental Protocols
Protocol 1: Measuring this compound Inhibition of LPI-Induced ERK1/2 Phosphorylation
This protocol describes a Western blot-based assay to measure the antagonist activity of this compound on GPR55-mediated ERK1/2 phosphorylation.
Methodology:
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Cell Culture: Culture U2OS cells stably expressing GPR55 in appropriate media.
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Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
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Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
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This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control for 30 minutes.
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Agonist Stimulation: Stimulate the cells with a GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), at its EC80 concentration for 10 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
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Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the this compound concentration to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to measure the antagonist effect of this compound on agonist-induced GPR55-β-arrestin2 interaction.
Methodology:
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Cell Line: Use a U2OS cell line stably co-expressing GPR55 and a β-arrestin2-GFP fusion protein.
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Cell Seeding: Plate the cells in a 96-well plate suitable for high-content imaging.
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This compound Treatment: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
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Agonist Stimulation: Add a GPR55 agonist (e.g., LPI or ML186) to the wells.
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Imaging: Acquire images using a high-content imaging system at different time points (e.g., 5, 15, and 30 minutes) post-agonist addition.
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Image Analysis: Quantify the translocation of the β-arrestin2-GFP from the cytoplasm to the plasma membrane.
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Data Analysis: Plot the percentage of inhibition of β-arrestin recruitment against the concentration of this compound to calculate the IC50.
Visualizations
Caption: GPR55 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Cellular Assays.
References
Adjusting ML-193 dosage for different animal models.
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ML-193 in preclinical animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the G-protein coupled receptor 55 (GPR55), with an IC50 of 221 nM.[1] It exhibits high selectivity for GPR55 over other cannabinoid receptors like CB1 and CB2, as well as GPR35.[1][2] The primary mechanism of action involves inhibiting GPR55-dependent signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK). By blocking the receptor, this compound can attenuate the downstream cellular effects induced by GPR55 agonists like L-α-lysophosphatidylinositol (LPI).
Q2: How should I prepare this compound for in vivo administration?
The solubility of this compound is a critical factor for in vivo studies. It is readily soluble in organic solvents like DMSO but has poor aqueous solubility. Therefore, a suitable vehicle is required for administration to animal models.
-
Stock Solution: It is recommended to first prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM). Store this stock solution at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
-
Working Solution: For administration, the DMSO stock solution must be diluted in a vehicle suitable for in vivo use. It is crucial to minimize the final DMSO concentration to avoid vehicle-induced toxicity (typically <10%). Common formulations include:
-
PEG-based vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Oil-based vehicle: 10% DMSO and 90% Corn Oil.
-
When preparing the working solution, add each solvent component sequentially. If precipitation occurs upon dilution, gentle warming and/or sonication can help redissolve the compound. Always prepare the final working solution fresh on the day of dosing.
Q3: What are the recommended starting dosages for this compound in different animal models?
Dosage can vary significantly based on the animal model, disease context, and route of administration. The following table summarizes dosages reported in the literature. It is strongly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Disease Model | Dose | Route of Administration | Study Outcome | Reference |
| Rat | Parkinson's Disease (6-OHDA lesion) | 1 and 5 µ g/rat | Intra-striatal | Attenuated sensorimotor deficits and improved motor coordination. | |
| Mouse | Diabetes (db/db mice) | 10 mg/kg | Intraperitoneal (daily for 3 weeks) | Suppressed plasma levels of TNF-α and IL-6 and improved insulin tolerance. | |
| Mouse | Sepsis (LPS-induced) | 10 mg/kg | Intraperitoneal | Reduced plasma levels of inflammatory cytokines TNF-α and IL-6. |
Q4: How can I monitor the in vivo efficacy of this compound?
Monitoring efficacy depends on the specific disease model.
-
Pharmacodynamic (PD) Markers: To confirm target engagement, you can measure the inhibition of downstream signaling pathways. A key PD marker for this compound is the level of phosphorylated ERK (p-ERK) in the target tissue. A reduction in p-ERK levels following this compound administration would indicate successful GPR55 inhibition.
-
Behavioral/Physiological Readouts: In disease models, efficacy is measured by improvements in relevant phenotypes. For example, in a Parkinson's model, this could involve motor function tests like the rotarod test. In a diabetes model, readouts would include fasting blood glucose and insulin tolerance tests.
-
Biomarker Analysis: Measure relevant biomarkers in plasma or tissue, such as the inflammatory cytokines (TNF-α, IL-6) that were shown to be modulated by this compound in sepsis and diabetes models.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Possible Cause: The compound's low aqueous solubility. The proportion of the organic solvent (like DMSO) in the final formulation may be too low, or the solution may have cooled, reducing solubility.
-
Solution:
-
Warm/Sonicate: Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath to aid dissolution.
-
Optimize Vehicle: If precipitation persists, consider adjusting the vehicle composition. You might need to increase the percentage of co-solvents like PEG300 or Tween-80.
-
Fresh Preparation: Always prepare the final dosing solution immediately before use to minimize the time for precipitation to occur.
-
Issue 2: Lack of therapeutic effect in the animal model.
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Possible Cause 1: Insufficient Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site.
-
Solution: Perform a dose-escalation study to find a more effective dose. Review literature for similar compounds or targets to inform your dose selection.
-
-
Possible Cause 2: Poor Bioavailability: The chosen route of administration may not provide adequate drug exposure. For example, oral bioavailability can be low due to first-pass metabolism.
-
Solution: Consider an alternative route of administration that offers better bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound to confirm exposure.
-
-
Possible Cause 3: Inadequate Target Engagement: The drug may not be reaching the target receptor in sufficient concentrations to elicit a biological response.
-
Solution: Measure pharmacodynamic (PD) markers, such as p-ERK levels in the target tissue, to confirm that this compound is inhibiting GPR55 signaling.
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Issue 3: Unexpected toxicity or adverse effects are observed.
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Possible Cause 1: Dose is too high: The observed toxicity may be an extension of the on-target pharmacology or due to off-target effects at high concentrations.
-
Solution: Reduce the dose or the frequency of administration. Conduct a maximum tolerated dose (MTD) study.
-
-
Possible Cause 2: Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause local irritation or systemic toxicity.
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Solution: Always include a "vehicle-only" control group in your experiment. This is critical to distinguish between vehicle effects and compound-specific effects. If the vehicle control group shows toxicity, the formulation must be optimized to reduce the concentration of potentially harmful excipients.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts by competitively binding to GPR55, thereby preventing its activation by endogenous or exogenous agonists. This blockade inhibits the downstream signaling cascade, most notably the activation of the ERK pathway, which is involved in cellular processes like proliferation.
Protocol: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol provides a method for preparing a 10 mg/kg dose of this compound in a vehicle suitable for intraperitoneal (i.p.) administration, assuming an average mouse weight of 25g and an injection volume of 100 µL.
Materials:
-
This compound powder (M.Wt: 527.59 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate Required this compound:
-
Dose = 10 mg/kg
-
For a 25g (0.025 kg) mouse, the required mass is: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Injection volume = 100 µL (0.1 mL).
-
Required final concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL). Weigh 2.5 mg of this compound and dissolve it in 100 µL of DMSO. Vortex until fully dissolved.
-
-
Prepare Final Dosing Solution (1 mL):
-
The vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
To make 1 mL of the final 2.5 mg/mL solution, you will need 2.5 mg of this compound. This corresponds to 100 µL of your 25 mg/mL DMSO stock.
-
In a sterile 1.5 mL tube, add the components in the following order: a. 400 µL of PEG300. b. 50 µL of Tween-80. c. 100 µL of the this compound DMSO stock solution (25 mg/mL). d. Vortex the mixture thoroughly. e. 450 µL of sterile saline. Add the saline slowly while vortexing to prevent precipitation.
-
The final volume is 1 mL with a concentration of 2.5 mg/mL.
-
-
Administration:
-
Vortex the final solution immediately before drawing it into the syringe.
-
Administer 100 µL of the solution via i.p. injection to a 25g mouse to achieve a 10 mg/kg dose. Adjust the injection volume based on the exact weight of each animal.
-
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a small molecule inhibitor like this compound.
References
ML-193 and its interaction with other compounds in co-treatment studies.
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers using ML-193, a selective antagonist of the G protein-coupled receptor 55 (GPR55).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? this compound is a potent and selective antagonist for the G protein-coupled receptor 55 (GPR55).[1] It belongs to a quinoline aryl sulfonamide chemical series and is frequently used as a chemical probe to investigate the biological functions of GPR55.[1]
Q2: What is the mechanism of action for this compound? this compound acts by blocking the GPR55 receptor, preventing its activation by agonists such as lysophosphatidylinositol (LPI).[2][3] By inhibiting the receptor, this compound blocks downstream signaling cascades, including the activation of RhoA, intracellular calcium release, and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]
Q3: Is this compound the same as AMG-193? No, this is a critical point of distinction.
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This compound is a selective GPR55 antagonist used for preclinical research to study the GPR55 signaling pathway.
-
AMG-193 is an MTA-cooperative PRMT5 inhibitor . It is an investigational drug being evaluated in clinical trials for the treatment of cancers with MTAP-deletions, often in combination with other therapies. Researchers should ensure they are using the correct compound for their intended target.
Q4: What are the key signaling pathways affected by GPR55 inhibition with this compound? GPR55 activation triggers several signaling pathways that are inhibited by this compound. The primary pathway involves coupling to Gα13 and Gq proteins, which in turn activates RhoA kinase and Phospholipase C (PLC). This leads to increased intracellular calcium and activation of the MAPK/ERK cascade. GPR55 can also activate transcription factors such as NF-κB, NFAT, and CREB.
Q5: In what types of studies is this compound typically used? this compound is primarily used as a pharmacological tool to antagonize GPR55 in vitro and in vivo. Co-treatment studies often involve using this compound to block the effects of a GPR55 agonist (like LPI or O-1602) to confirm that a biological response is mediated by GPR55. Examples include studies on neuroinflammation, anxiety-related behaviors, and motor function in models of Parkinson's disease.
Q6: How should this compound be stored and handled? this compound is typically supplied as a solid. It should be stored at -20°C. For experiments, it is usually dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. Check the manufacturer's datasheet for specific solubility information.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its application in representative co-treatment studies.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor/Assay | Source |
|---|---|---|---|
| IC₅₀ | 221 nM | GPR55 Antagonism (β-arrestin) | |
| Selectivity | >145-fold | vs. GPR35 | |
| >27-fold | vs. CB₁ |
| | >145-fold | vs. CB₂ | |
Table 2: Examples of this compound in Co-Treatment Studies
| Co-treatment Agent | Experimental System | This compound Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | Primary microglial cells | 10 µM | Prevented LPS-induced increase of PGE₂ release by 90% | |
| O-1602 (GPR55 Agonist) | Rat model (in vivo) | 0.1 and 1 µ g/rat (i.c.v.) | Decreased the anxiolytic-like effect of O-1602 |
| LPI (GPR55 Agonist) | Rat model of Parkinson's | 1 and 5 µ g/rat (intra-striatal) | Attenuated motor and sensorimotor deficits | |
Signaling Pathway and Workflow Diagrams
Troubleshooting Guide
Issue: No inhibition of agonist-induced signaling is observed with this compound.
This guide provides a logical flow to troubleshoot experiments where this compound fails to antagonize a GPR55 agonist.
Experimental Protocols
Protocol: Inhibition of Agonist-Induced ERK1/2 Phosphorylation
This protocol provides a general method to assess the inhibitory activity of this compound on GPR55-mediated ERK1/2 phosphorylation in a cultured cell line known to express GPR55 (e.g., HEK293 cells overexpressing GPR55).
Materials:
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GPR55-expressing cells (e.g., HEK293-GPR55)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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This compound (stock solution in DMSO, e.g., 10 mM)
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GPR55 agonist (e.g., LPI, stock solution in appropriate solvent)
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Phosphate-Buffered Saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and Western blot apparatus
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
-
Cell Culture and Plating:
-
Culture GPR55-expressing cells according to standard protocols.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 4-6 hours (or overnight, depending on cell type) to reduce basal levels of ERK phosphorylation.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium from your DMSO stock. A final concentration range of 1 µM to 10 µM is a good starting point.
-
Include a "vehicle control" group that receives an equivalent amount of DMSO.
-
Aspirate the starvation medium and add the this compound or vehicle solutions to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a working solution of the GPR55 agonist in serum-free medium at a concentration known to elicit a strong response (e.g., 2x the final desired concentration).
-
Add the agonist solution directly to the wells already containing this compound or vehicle. Do not remove the pre-treatment solution.
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Incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes, this should be determined empirically). Include a non-stimulated control group.
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at >10,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Compare the normalized phospho-ERK levels between conditions: vehicle, agonist alone, and agonist with this compound. A successful experiment will show a significant reduction in the agonist-induced signal in the presence of this compound.
-
References
Validation & Comparative
A Comparative Analysis of ML-193 and Other GPR55 Antagonists in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of the GPR55 antagonist, ML-193, with other commercially available antagonists. The information presented is collated from publicly available experimental data to facilitate informed decisions in the selection of research tools for studying the GPR55 signaling pathway.
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including inflammatory pain, neuropathic pain, and cancer. The development of potent and selective antagonists is crucial for elucidating the precise roles of GPR55 in these processes. This compound is a well-characterized, selective antagonist of GPR55. This guide provides a comparative overview of its potency against other known GPR55 antagonists, supported by experimental data and detailed methodologies.
Potency Comparison of GPR55 Antagonists
The inhibitory potency of GPR55 antagonists is typically determined by measuring their ability to block the effects of a GPR55 agonist, such as lysophosphatidylinositol (LPI). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and other selected GPR55 antagonists from various in vitro assays.
| Antagonist | Chemical Scaffold | IC50 (nM) | Assay Type | Cell Line | Agonist Used | Reference |
| This compound | Quinoline aryl sulfonamide | 221 | β-arrestin trafficking | U2OS | LPI | [1][2] |
| ML-191 | Piperadinyloxadiazolone | 160 | β-arrestin trafficking | U2OS | LPI | [1] |
| ML-192 | Thienopyrimidine | 1080 | β-arrestin trafficking | U2OS | LPI | [1] |
| CID16020046 | Pyrrolopyrazole | 150 | Constitutive activity inhibition | Not specified | Not applicable | |
| PSB-SB-487 | Not specified | 113 | Not specified | Not specified | Not specified |
GPR55 Signaling Pathway and Antagonist Intervention
GPR55 activation by an agonist like LPI initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of RhoA, a small GTPase, and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is a key mediator of various cellular processes, including cytoskeleton rearrangement and cell migration. Furthermore, GPR55 activation can lead to an increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival. GPR55 antagonists, such as this compound, act by blocking the initial step of agonist binding to the receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the potency of GPR55 antagonists.
β-Arrestin Recruitment/Trafficking Assay
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the GPR55 receptor, a key step in receptor desensitization and signaling.
Experimental Workflow:
References
A Head-to-Head Comparison of ML-193 and CID16020046 for GPR55 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the G protein-coupled receptor 55 (GPR55). This guide provides an objective comparison of two prominent GPR55 antagonists, ML-193 and CID16020046, supported by experimental data to aid in the selection of the most suitable compound for your research needs.
This comparison guide delves into the quantitative performance of this compound and CID16020046, details the experimental methodologies used to characterize these inhibitors, and visualizes the GPR55 signaling pathway to provide a comprehensive overview.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and CID16020046, offering a clear comparison of their potency and selectivity as GPR55 antagonists.
| Parameter | This compound | CID16020046 | Reference |
| GPR55 IC50 | 221 nM | 150 nM | [1][2] |
| 0.22 µM (β-arrestin trafficking) | 0.21 µM (LPI-induced Ca2+ signaling) | [3][4] | |
| 0.2 µM (LPI-mediated ERK1/2 phosphorylation) | 0.48 µM (NFAT activation) | [3] | |
| 65 nM (GPR55-dependent ERK phosphorylation) | 0.71 µM (NF-κB activation) | ||
| Selectivity | >27-fold selective for GPR55 over GPR35, CB1 and CB2. | Selective for GPR55 with weak activity at acetylcholinesterase, μ-opioid receptor, KCNH2, and hERG. |
GPR55 Signaling Pathway and Inhibition
GPR55 activation initiates a cascade of intracellular events. The receptor is coupled to Gαq and Gα12/13 proteins. Upon agonist binding, GPR55 activates RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). It also activates Phospholipase C (PLC), leading to an increase in intracellular calcium concentration. This rise in calcium, along with the activation of other signaling molecules, triggers the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of transcription factors such as NFAT and NF-κB. Both this compound and CID16020046 act by blocking these signaling pathways.
Caption: GPR55 signaling cascade and points of inhibition by this compound and CID16020046.
Experimental Methodologies
The characterization of this compound and CID16020046 as GPR55 antagonists has been achieved through a variety of in vitro assays. Below are detailed descriptions of the key experimental protocols.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human GPR55 are commonly used.
-
Methodology:
-
Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
The cells are then pre-incubated with either the antagonist (this compound or CID16020046) or a vehicle control.
-
A GPR55 agonist, such as lysophosphatidylinositol (LPI), is added to the wells.
-
The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium response.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event of GPR55 activation.
-
Cell Line: GPR55-expressing cell lines, such as U2OS or HEK293, are utilized.
-
Methodology (Western Blotting):
-
Cells are serum-starved and then pre-treated with the antagonist or vehicle.
-
The cells are stimulated with a GPR55 agonist for a specific time period.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are detected by immunoblotting using specific antibodies.
-
-
Methodology (TR-FRET):
-
Cells are cultured in a multi-well plate and treated with the antagonist and then the agonist.
-
Following cell lysis, a solution containing a europium-labeled anti-total ERK antibody and an Alexa Fluor 647-labeled anti-phospho-ERK antibody is added.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured, which is proportional to the amount of phosphorylated ERK.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of agonist-induced ERK1/2 phosphorylation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.
-
Methodology (Enzyme Fragment Complementation):
-
A cell line is engineered to express GPR55 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Upon agonist stimulation, β-arrestin is recruited to GPR55, bringing the two enzyme fragments into close proximity and forming an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The inhibitory effect of this compound or CID16020046 on agonist-induced β-arrestin recruitment is quantified to determine the IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to GPR55.
-
Methodology:
-
Cell membranes expressing GPR55 are prepared.
-
The membranes are incubated with the antagonist, a GPR55 agonist, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Upon receptor activation, GDP is exchanged for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand.
-
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is measured to assess its effect on G protein activation.
Experimental Workflow
The general workflow for characterizing GPR55 inhibitors involves a series of sequential assays to determine potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for the characterization of GPR55 inhibitors.
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Counteracting ML-193 Effects with GPR55 Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GPR55 agonists in counteracting the effects of ML-193, a potent and selective GPR55 antagonist. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways.
Introduction to GPR55, its Agonists, and the Antagonist this compound
GPR55 is a G protein-coupled receptor implicated in various physiological processes, making it a target of significant research interest. Its activation by agonists such as L-α-lysophosphatidylinositol (LPI), O-1602, and ML184 triggers a cascade of downstream signaling events. This compound has been identified as a potent and selective antagonist of GPR55, effectively blocking these agonist-induced effects.[1] Understanding the interplay between GPR55 agonists and this compound is crucial for elucidating the receptor's function and for the development of novel therapeutics.
GPR55 Signaling Pathway
Activation of GPR55 initiates a signaling cascade primarily through the coupling to Gq and G12/13 G-proteins. This leads to the activation of downstream effectors including RhoA, ROCK, and Phospholipase C (PLC). PLC activation results in an increase in intracellular calcium concentration ([Ca2+]i), while the RhoA/ROCK pathway, along with other downstream effectors, contributes to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling events ultimately influence cellular processes such as proliferation and migration.
Comparative Efficacy of this compound in Counteracting GPR55 Agonist-Induced Effects
This compound demonstrates potent antagonism against various GPR55 agonists across multiple cellular assays. The following tables summarize the quantitative data from key experiments.
Table 1: Inhibition of GPR55 Agonist-Induced β-Arrestin Recruitment by this compound
| Agonist | Agonist Concentration | Antagonist | IC50 of this compound | Cell Line | Reference |
| LPI | 10 µM | This compound | 0.22 µM | U2OS | [2] |
| ML186 | 1 µM | This compound | 0.12 µM | U2OS | [2] |
Table 2: Inhibition of GPR55 Agonist-Induced ERK1/2 Phosphorylation by this compound
| Agonist | Agonist Concentration | Antagonist | IC50 of this compound | Cell Line | Reference |
| LPI | 10 µM | This compound | 0.2 µM | U2OS | [2] |
Table 3: Attenuation of GPR55 Agonist-Induced Cell Proliferation by this compound
| Agonist | Agonist Concentration | Antagonist | Antagonist Concentration | Effect on Proliferation | Cell Line | Reference |
| LPI | 1 µM | This compound | 5 µM | Attenuated agonist-induced increase | hNSCs | |
| O-1602 | 1 µM | This compound | 5 µM | Attenuated agonist-induced increase | hNSCs | |
| ML184 | 1 µM | This compound | 5 µM | Attenuated agonist-induced increase | hNSCs |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization.
Protocol:
-
Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-2-GFP are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well imaging plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes.
-
Agonist Stimulation: A fixed concentration of a GPR55 agonist (e.g., 10 µM LPI or 1 µM ML186) is added to the wells.
-
Image Acquisition: After a defined incubation period, live-cell imaging is performed using a high-content imaging system to visualize the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.
-
Data Analysis: Image analysis software is used to quantify the extent of β-arrestin-GFP translocation. The IC50 value for this compound is calculated from the dose-response curve.[2]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2, a key downstream signaling molecule in the GPR55 pathway.
Protocol:
-
Cell Culture and Starvation: U2OS cells expressing GPR55 are cultured and then serum-starved overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are pre-incubated with different concentrations of this compound or vehicle for 30 minutes.
-
Agonist Stimulation: Cells are stimulated with a GPR55 agonist (e.g., 10 µM LPI) for a specified time (e.g., 10 minutes).
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: After incubation with an appropriate secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated. The IC50 of this compound is determined from the dose-response inhibition curve.
Cell Proliferation Assay
This assay assesses the effect of GPR55 activation and inhibition on the rate of cell division.
Protocol:
-
Cell Culture: Human neural stem cells (hNSCs) are cultured in a suitable growth medium.
-
Treatment: Cells are treated with a GPR55 agonist (1 µM LPI, 1 µM O-1602, or 1 µM ML184) in the presence or absence of this compound (5 µM). A vehicle control is also included.
-
BrdU Labeling: After a set incubation period (e.g., 48 hours), cells are pulsed with 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, for 1 hour.
-
Flow Cytometry: Cells are harvested, fixed, and stained with an anti-BrdU antibody and a DNA-intercalating dye (e.g., 7-AAD).
-
Data Analysis: The percentage of cells in the S-phase of the cell cycle (actively synthesizing DNA) is determined by flow cytometry. The ability of this compound to attenuate the agonist-induced increase in the S-phase population is quantified.
Conclusion
The experimental data presented in this guide clearly demonstrate that this compound is a potent antagonist of GPR55, capable of effectively counteracting the cellular effects induced by a range of GPR55 agonists. The provided protocols offer a foundation for researchers to further investigate the intricate pharmacology of the GPR55 receptor and its ligands. This comparative information is invaluable for the design of future experiments and the development of novel therapeutic strategies targeting the GPR55 signaling pathway.
References
Unraveling the Cross-Reactivity Profile of ML-193 with Cannabinoid Receptors CB1 and CB2
A comprehensive analysis of the selective interaction of ML-193 with its primary target in comparison to the CB1 and CB2 cannabinoid receptors remains inconclusive due to the absence of publicly available data for a compound designated "this compound" in the context of cannabinoid receptor binding or functional assays.
Initial literature and database searches for "this compound" did not yield a chemical entity with reported biological activity at cannabinoid receptors or any other molecular target. The identifier predominantly corresponds to a furnace model manufactured by Lennox, precluding any analysis of its potential pharmacological effects.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for "this compound," this document will provide a framework for evaluating the cross-reactivity of a novel compound with CB1 and CB2 receptors, utilizing established experimental protocols and data presentation formats that would be applicable should information on "this compound" or a similarly acting compound become available.
Hypothetical Data Presentation: A Template for Comparison
To illustrate how such data would be presented, the following table provides a template for summarizing key quantitative metrics for a hypothetical compound, "Compound X," against its primary target and the CB1 and CB2 receptors.
| Parameter | Primary Target | CB1 Receptor | CB2 Receptor |
| Binding Affinity (Ki, nM) | e.g., 15 | e.g., >10,000 | e.g., >10,000 |
| Functional Activity (EC50/IC50, nM) | e.g., 50 (agonist) | e.g., No significant activity | e.g., No significant activity |
| Selectivity Ratio (Ki CB1/Primary Target) | - | e.g., >667-fold | - |
| Selectivity Ratio (Ki CB2/Primary Target) | - | - | e.g., >667-fold |
Caption: This table would typically summarize the binding affinity (Ki) and functional activity (EC50 for agonists, IC50 for antagonists) of the compound . High Ki and EC50/IC50 values for CB1 and CB2 would indicate low affinity and functional activity, suggesting a lack of cross-reactivity.
Standard Experimental Protocols for Assessing Cross-Reactivity
To generate the data presented above, standardized in vitro assays are employed. These protocols are crucial for ensuring the reliability and reproducibility of the findings.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin, is used.
-
Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [3H]CP-55,940) is used.
-
Competition Assay: Increasing concentrations of the test compound (e.g., "this compound") are incubated with the receptor membranes and a fixed concentration of the radioligand.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays measure the ability of a compound to activate or inhibit receptor signaling. Since CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured and seeded in assay plates.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for assessing compound binding affinity and functional activity at cannabinoid receptors.
Caption: Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.
In Vitro Validation of ML-193's Antagonistic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antagonistic activity of ML-193 against the G protein-coupled receptor 55 (GPR55). The performance of this compound is compared with another known GPR55 antagonist, CID16020046, with supporting experimental data and detailed methodologies for key assays.
Comparative Analysis of GPR55 Antagonists
This compound is a potent and selective antagonist of GPR55.[1][2][3] Its antagonistic activity has been validated in several in vitro assays, demonstrating its ability to inhibit GPR55-mediated signaling pathways. For a comprehensive evaluation, this guide compares the antagonistic potency of this compound with CID16020046, another well-characterized GPR55 antagonist.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and CID16020046 in key functional assays. Lower IC50 values indicate higher potency.
| Compound | Assay | Target Pathway | IC50 (µM) | Cell Line |
| This compound | β-arrestin Trafficking (LPI-induced) | GPR55 | 0.22 | U2OS |
| β-arrestin Trafficking (ML186-induced) | GPR55 | 0.12 | U2OS | |
| ERK1/2 Phosphorylation (LPI-induced) | GPR55 | 0.2 | U2OS | |
| General GPR55 Antagonism | GPR55 | 0.221 | Not Specified | |
| CID16020046 | GPR55 Constitutive Activity | GPR55 | 0.15 | Yeast |
| Ca2+ Signaling (LPI-induced) | GPR55 | 0.21 | HEK-GPR55 | |
| NFAT Activation (LPI-induced) | GPR55 | 0.48 | HEK-GPR55 | |
| NF-κB Activation (LPI-induced) | GPR55 | 0.71 | HEK-GPR55 |
GPR55 Signaling Pathway and Antagonist Intervention
GPR55 activation, typically by its endogenous ligand lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. This receptor couples to Gq and G12/13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA. Activation of these pathways ultimately results in increased intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), promoting cellular responses like proliferation and migration. GPR55 activation also triggers the recruitment of β-arrestin, a key event in receptor desensitization and internalization. This compound and other antagonists act by blocking these signaling cascades.
Experimental Validation Workflow
The antagonistic activity of compounds like this compound is typically validated through a series of in vitro assays. The general workflow involves cell culture, compound treatment, and subsequent measurement of downstream signaling events.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Materials:
-
U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).
-
Test antagonist (this compound).
-
Fixative (e.g., 4% paraformaldehyde).
-
Phosphate-buffered saline (PBS).
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the GPR55/β-arrestin-GFP cells into 96-well imaging plates and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted this compound solutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of LPI (typically at its EC80) to the wells containing the antagonist and to control wells (agonist only).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for β-arrestin translocation.
-
Fixation: Gently remove the assay solution and fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing the fluorescence of the β-arrestin-GFP.
-
Data Analysis: Quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane or into intracellular vesicles. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.
Materials:
-
HEK293 or U2OS cells expressing GPR55.
-
Cell culture medium.
-
Serum-free medium.
-
GPR55 agonist (LPI).
-
Test antagonist (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Serum Starvation: Plate GPR55-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Add LPI at a concentration known to induce robust ERK1/2 phosphorylation and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the antagonist concentration to calculate the IC50.
References
ML-193: A Highly Selective GPR55 Antagonist with No Agonist Activity at Key Off-Target Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of ML-193, a potent antagonist of the G protein-coupled receptor 55 (GPR55), focusing on its lack of agonist activity at other closely related receptors.
This compound has been identified as a valuable tool for studying the physiological and pathological roles of GPR55. Its utility, however, is contingent on its specificity. This guide summarizes the available experimental data to address the question of whether this compound exhibits any undesirable agonist activity at other receptors.
Selectivity Profile of this compound
This compound is a potent and selective antagonist of GPR55, with an IC50 of 221 nM.[1] Extensive screening has been conducted to determine its selectivity against other receptors, particularly those that are phylogenetically related or share similar ligands. The primary counter-screening targets have included GPR35, the cannabinoid receptor 1 (CB1), and the cannabinoid receptor 2 (CB2).
Crucially for its use as a specific probe, this compound has demonstrated a significant lack of agonist activity at these receptors. A key study from the NIH Molecular Libraries Program reported that this compound exhibits over 145-fold selectivity for GPR55 over GPR35, CB1, and CB2 receptors when tested for antagonist activity.[1] More importantly, the same study found that this compound has greater than 145-fold agonist selectivity against all of these counter-receptors, indicating it does not activate them.[1]
Quantitative Comparison of this compound Activity
The following table summarizes the selectivity profile of this compound, highlighting its antagonist potency at GPR55 and its lack of agonist activity at other tested receptors.
| Receptor | This compound Activity Type | Potency (IC50) | Selectivity vs. GPR55 (Antagonist) | Agonist Activity | Reference |
| GPR55 | Antagonist | 221 nM | - | No | [1] |
| GPR35 | Antagonist | >32 µM | >145-fold | No (>145-fold selectivity) | |
| CB1 | Antagonist | >6 µM | >27-fold | No (>145-fold selectivity) | |
| CB2 | Antagonist | >32 µM | >145-fold | No (>145-fold selectivity) |
Experimental Protocols
The determination of this compound's selectivity was achieved through robust in vitro functional assays.
GPR55 Antagonist Assay
A β-arrestin recruitment assay was utilized to determine the antagonist activity of this compound at GPR55. This assay measures the ability of a compound to block the recruitment of β-arrestin to the receptor upon stimulation by an agonist.
-
Cell Line: U2OS cells stably co-expressing GPR55 and a β-arrestin2-GFP fusion protein.
-
Agonist: L-α-lysophosphatidylinositol (LPI) at its EC80 concentration.
-
Methodology:
-
Cells were plated in 384-well plates.
-
This compound was added at various concentrations and incubated for 30 minutes.
-
LPI was then added to stimulate the receptor.
-
After a 90-minute incubation, cells were imaged using a high-content imaging system to quantify the translocation of β-arrestin2-GFP from the cytoplasm to the receptor at the cell membrane.
-
IC50 values were calculated from the concentration-response curves.
-
Agonist Counterscreening Assays
To assess for potential agonist activity, this compound was tested against GPR35, CB1, and CB2 in the absence of an agonist.
-
Cell Lines: Cell lines individually expressing GPR35, CB1, or CB2.
-
Methodology:
-
Cells were plated in a similar manner to the antagonist assay.
-
This compound was added at a high concentration (typically 10 µM).
-
The assay was then performed as described above to detect any agonist-induced β-arrestin recruitment.
-
The lack of a response indicated the absence of agonist activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR55 signaling pathway and the experimental workflow used to assess this compound's activity.
Caption: GPR55 signaling pathway activated by LPI and inhibited by this compound.
Caption: Workflow for determining the antagonist and agonist activity of this compound.
Conclusion
References
Confirming the On-Target Effect of ML-193 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the in vivo on-target effects of ML-193, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Objectively comparing experimental approaches, this document offers supporting data, detailed protocols, and visual workflows to aid in the robust validation of this compound's mechanism of action in living organisms.
Executive Summary
Confirming that a compound's therapeutic effects in an animal model are a direct result of its interaction with the intended target is a critical step in drug development. For this compound, this means demonstrating that its observed in vivo activities are mediated through the antagonism of GPR55. This guide outlines and compares three primary strategies for achieving this confirmation:
-
Genetic Validation using GPR55 Knockout Models: The gold standard for on-target validation, this approach compares the pharmacological effects of this compound in wild-type animals versus those genetically deficient in GPR55.
-
Pharmacodynamic (PD) Biomarker Analysis: This method involves measuring the modulation of downstream signaling molecules known to be regulated by GPR55, such as phosphorylated extracellular signal-regulated kinase (pERK), in response to this compound treatment.
-
Advanced Target Engagement Techniques: A forward-looking comparison with cutting-edge methods like in vivo NanoBRET, which allows for the direct visualization and quantification of drug-target binding in real-time.
The most compelling evidence for this compound's on-target effect comes from studies utilizing GPR55 knockout mice, where the therapeutic benefits of this compound in a stroke model were phenocopied in animals lacking the GPR55 receptor, strongly indicating that the drug's efficacy is mediated through this target.
Data Presentation: Comparison of In Vivo On-Target Validation Methods
| Method | Principle | This compound Application & Key Findings | Advantages | Limitations |
| Genetic Validation (GPR55 Knockout) | Compares the effect of this compound in wild-type vs. GPR55 knockout (KO) mice. The absence of a pharmacological effect in KO mice confirms on-target activity. | In a mouse model of transient middle cerebral artery occlusion (tMCAO), this compound treatment in wild-type mice reduced infarct volume and improved neurological outcomes. GPR55 KO mice exhibited a similar reduction in infarct volume and improved outcomes, indicating that the therapeutic effect of this compound is GPR55-dependent.[1][2][3] | Provides the most definitive evidence of on-target mechanism. | Generation and maintenance of knockout colonies can be time-consuming and expensive. Potential for developmental compensation in knockout animals. |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the modulation of a downstream signaling molecule (e.g., pERK) in the target tissue following this compound administration. GPR55 activation is known to induce ERK phosphorylation.[4][5] | While extensively used to confirm this compound's on-target action in vitro, in vivo pERK modulation data for this compound is not yet widely published. This represents a key future direction for in vivo validation. | Relatively straightforward to implement using standard techniques like immunohistochemistry or Western blotting. Can provide quantitative data on target modulation. | The signaling pathway may be complex with multiple inputs, potentially leading to ambiguous results. Requires a well-validated and robust biomarker. |
| Advanced Target Engagement (e.g., in vivo NanoBRET) | Utilizes Bioluminescence Resonance Energy Transfer (BRET) to directly visualize and quantify the binding of a fluorescently labeled ligand to a luciferase-tagged receptor in living animals. | This technique has not yet been applied to this compound but represents the state-of-the-art for confirming target engagement in vivo. | Allows for real-time, quantitative measurement of target occupancy in a living system. High specificity and sensitivity. | Technically complex to establish. Requires the synthesis of a fluorescent derivative of the compound and the generation of a luciferase-tagged receptor knock-in model. |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Genetic Validation using GPR55 Knockout Mice in a Stroke Model
Objective: To determine if the neuroprotective effects of this compound are absent in mice lacking the GPR55 receptor.
Methodology:
-
Animal Models:
-
Wild-type (WT) C57BL/6J mice.
-
GPR55 knockout (GPR55ko) mice on a C57BL/6J background. All animals should be age and sex-matched.
-
-
This compound Formulation and Administration:
-
Dissolve this compound in a vehicle solution (e.g., 0.001% DMSO in sterile PBS).
-
Administer this compound (e.g., 1 µg/kg) or vehicle via intraperitoneal (i.p.) injection at specified time points post-stroke induction (e.g., 6 hours and then every 24 hours).
-
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model:
-
Anesthetize the mouse with isoflurane.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Permanently ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 6-0) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Endpoint Analysis:
-
Neurological Scoring: At 3 days post-tMCAO, assess neurological deficits using standardized tests such as the corner test and total ambulation activity.
-
Infarct Volume Measurement: Euthanize the mice and perfuse with saline. Remove the brain and slice into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white. Quantify the infarct volume using image analysis software.
-
Pharmacodynamic (PD) Biomarker Analysis: pERK Immunohistochemistry
Objective: To assess if this compound treatment reduces the levels of phosphorylated ERK (pERK) in the brain tissue of a relevant animal model.
Methodology:
-
Animal Model and Treatment:
-
Use an appropriate animal model where GPR55 is implicated (e.g., tMCAO model).
-
Administer this compound or vehicle as described in the previous protocol.
-
-
Tissue Collection and Preparation:
-
At a time point corresponding to the peak concentration of this compound in the brain, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into coronal slices (e.g., 40 µm) using a cryostat.
-
-
Immunohistochemistry:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with sodium citrate buffer).
-
Quench endogenous peroxidase activity with H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against pERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, Cell Signaling Technology) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining with a diaminobenzidine (DAB) substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the brain regions of interest (e.g., peri-infarct cortex).
-
Quantify the number of pERK-positive cells or the staining intensity using image analysis software (e.g., ImageJ).
-
Compare the results between the this compound and vehicle-treated groups.
-
Advanced Target Engagement: In Vivo NanoBRET (Comparative Methodology)
Objective: To directly and quantitatively measure the engagement of a fluorescently labeled this compound analog with NanoLuciferase (NanoLuc)-tagged GPR55 in living mice.
Methodology (Generalized Protocol):
-
Reagent Generation:
-
Synthesize a fluorescently labeled version of this compound that retains its binding affinity for GPR55.
-
Generate a knock-in mouse model where GPR55 is endogenously tagged with NanoLuc luciferase.
-
-
Animal Model:
-
Use the GPR55-NanoLuc knock-in mice, potentially with an induced disease state (e.g., tumor xenograft expressing the tagged receptor).
-
-
In Vivo Imaging:
-
Administer the NanoLuc substrate (furimazine) to the mice.
-
Administer the fluorescently labeled this compound analog.
-
Perform whole-body bioluminescence and fluorescence imaging using an in vivo imaging system (IVIS).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A high BRET ratio indicates proximity between the NanoLuc-tagged GPR55 and the fluorescent this compound analog, confirming target engagement.
-
Administer unlabeled this compound to demonstrate competitive displacement of the fluorescent tracer, validating the specificity of the signal.
-
By employing these rigorous methodologies, researchers can confidently establish the on-target in vivo effects of this compound, a crucial step in its journey towards potential therapeutic applications. The use of genetic models provides the most definitive evidence, while pharmacodynamic and target engagement studies offer complementary and quantitative insights into the compound's mechanism of action.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
A Researcher's Guide to Selecting the Optimal GPR55 Antagonist
For researchers, scientists, and drug development professionals, the selection of a suitable GPR55 antagonist is a critical step in investigating the physiological and pathological roles of this orphan receptor. This guide provides a comprehensive comparison of commercially available GPR55 antagonists, supported by experimental data, to facilitate an informed decision for your specific research needs.
The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in a variety of physiological processes, including pain perception, inflammation, and cancer progression. Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct signaling profile, primarily coupling to Gq and G12/13 proteins to initiate downstream cascades involving RhoA, phospholipase C (PLC), and intracellular calcium mobilization.[1] Activation of GPR55 can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[2] The availability of selective antagonists is paramount to delineating the precise functions of GPR55 and exploring its therapeutic potential.
This guide compares the performance of prominent GPR55 antagonists based on their potency and selectivity, providing a clear overview of their pharmacological properties.
Comparative Analysis of GPR55 Antagonists
The following table summarizes the in vitro potency of several widely used GPR55 antagonists across different functional assays. It is important to note that IC50 values can vary depending on the assay format and cell system used.
| Antagonist | Assay Type | Agonist Used | Cell Line | IC50 (nM) | Reference(s) |
| ML193 | β-Arrestin Recruitment | LPI (10 µM) | U2OS-GPR55 | 220 ± 30 | [2] |
| β-Arrestin Recruitment | ML186 (1 µM) | U2OS-GPR55 | 120 ± 20 | [3] | |
| ERK Phosphorylation | LPI | U2OS-GPR55 | 200 ± 30 | [4] | |
| CID16020046 | Calcium Mobilization | LPI (10 µM) | HEK-GPR55 | 210 | |
| Constitutive Activity | - | Yeast | 150 | ||
| NFAT Activation | LPI (1 µM) | HEK-GPR55 | 480 | ||
| NF-κB Activation | LPI (1 µM) | HEK-GPR55 | 710 | ||
| ML192 | β-Arrestin Recruitment | LPI (10 µM) | U2OS-GPR55 | 700 ± 50 | |
| β-Arrestin Recruitment | ML186 (1 µM) | U2OS-GPR55 | 290 ± 90 | ||
| ERK Phosphorylation | LPI | U2OS-GPR55 | 1100 ± 300 | ||
| ML191 | β-Arrestin Recruitment | LPI (10 µM) | U2OS-GPR55 | 1080 ± 30 | |
| β-Arrestin Recruitment | ML186 (1 µM) | U2OS-GPR55 | 1030 ± 30 | ||
| ERK Phosphorylation | LPI | U2OS-GPR55 | 328 | ||
| Cannabidiol (CBD) | GTPγS Binding | CP55,940 | HEK-GPR55 | 445 ± 67 |
Selectivity Profile of GPR55 Antagonists
High selectivity is crucial to ensure that the observed experimental effects are mediated through GPR55 and not off-target interactions. The following table presents the selectivity of the compared antagonists against the classical cannabinoid receptors (CB1 and CB2) and the related orphan receptor GPR35.
| Antagonist | GPR55 IC50 (nM) | CB1 Antagonist IC50 (µM) | CB2 Antagonist IC50 (µM) | GPR35 Antagonist IC50 (µM) | Selectivity over CB1 | Selectivity over CB2 | Selectivity over GPR35 | Reference(s) |
| ML193 | 221 | >6 | >32 | >32 | >27-fold | >145-fold | >145-fold | |
| CID16020046 | 150 | >10 | >10 | >10 | >66-fold | >66-fold | >66-fold | |
| ML192 | 1080 | >32 | >32 | >48 | >30-fold | >30-fold | >44-fold | |
| ML191 | 1080 | 17.7 | >32 | >32 | >16-fold | >30-fold | >30-fold | |
| Cannabidiol (CBD) | 445 | >30 | >30 | N/A | >67-fold | >67-fold | N/A |
N/A: Data not available
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the GPR55 signaling pathway, a typical workflow for characterizing GPR55 antagonists, and a decision-making guide for selecting the most appropriate antagonist.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.
Principle: The assay utilizes enzyme fragment complementation. GPR55 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme. The enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Culture: Plate PathHunter® cells stably co-expressing the ProLink-tagged GPR55 and EA-tagged β-arrestin in a 384-well white, clear-bottom microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds in assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration) to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the agonist-only control (100% activity) and vehicle control (0% activity). Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Principle: GPR55 activation leads to the activation of PLC, which generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Protocol Outline:
-
Cell Culture: Plate cells expressing GPR55 (e.g., HEK293-GPR55) in a 96- or 384-well black, clear-bottom microplate and culture until confluent.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds.
-
Antagonist Incubation: Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: Add a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the agonist-only control and vehicle control. Plot the normalized response against the antagonist concentration to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.
Principle: Activated GPR55 can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. The level of phosphorylated ERK (p-ERK) can be quantified by Western blotting using an antibody specific to the phosphorylated form of the protein.
Protocol Outline:
-
Cell Culture and Starvation: Plate cells expressing GPR55 in 6- or 12-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the antagonist for 30-60 minutes. Then, stimulate the cells with a GPR55 agonist (e.g., LPI) for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or a housekeeping protein (e.g., GAPDH) signal. Plot the normalized p-ERK levels against the antagonist concentration to determine the IC50 value.
Conclusion
The choice of the best GPR55 antagonist for your experiment will depend on a careful consideration of the required potency, selectivity, and the specific experimental context. For studies demanding high potency and selectivity, ML193 and CID16020046 are excellent choices. ML193 has been extensively characterized in β-arrestin and ERK phosphorylation assays, while CID16020046 has demonstrated robust antagonism in calcium mobilization assays. For researchers interested in a naturally derived antagonist, Cannabidiol (CBD) offers a viable option, although its polypharmacology should be considered. ML191 and ML192 represent useful tool compounds with moderate potency.
By utilizing the data and protocols presented in this guide, researchers can confidently select the most suitable GPR55 antagonist to advance their investigations into the biology of this intriguing receptor.
References
The Structure-Activity Relationship of ML-193 and its Analogs: A Comparative Guide for GPR55 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR55 antagonist ML-193 and its analogs, supported by experimental data and detailed methodologies. The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a variety of pathological conditions, including cancer, inflammatory pain, and metabolic disorders. This has spurred the development of selective ligands to modulate its activity. Among these, this compound, a potent and selective GPR55 antagonist, has become a valuable pharmacological tool. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel and improved GPR55 modulators.
Comparative Analysis of GPR55 Antagonists
This compound (CID1261822) is a quinoline aryl sulfonamide identified through high-throughput screening as a potent and selective antagonist of GPR55.[1] Alongside this compound, two other structurally distinct antagonists, ML-191 (a piperidinyl-oxadiazolone) and ML-192 (a thienopyrimidine), were also identified, providing a basis for comparative SAR studies.[1]
The potency and selectivity of these compounds have been primarily evaluated using β-arrestin recruitment assays and downstream functional assays such as ERK1/2 phosphorylation.[1][2]
| Compound | Core Scaffold | R1 Group (ML-192 Analogs) | R2 Group (ML-192 Analogs) | GPR55 IC50 (nM) | Selectivity vs. CB1 | Selectivity vs. CB2 | Selectivity vs. GPR35 | Reference |
| This compound | Quinoline Aryl Sulfonamide | N/A | N/A | 221 | >27-fold | >145-fold | >145-fold | [1] |
| ML-191 | Piperidinyl-oxadiazolone | N/A | N/A | 160 | >100-fold | >100-fold | >100-fold | |
| ML-192 | Thienopyrimidine | Methyl | Furan-2-yl | 1080 | >45-fold | >45-fold | >45-fold | |
| Analog 24 | Thienopyrimidine | Ethyl | Furan-2-yl | 150 | >4 µM (Ki) | >4 µM (Ki) | Not Reported | |
| Analog 30 | Thienopyrimidine | Hydroxymethyl | Furan-2-yl | 7500 | Not Reported | Not Reported | Not Reported | |
| Analog 31 | Thienopyrimidine | Hydroxyethyl | Furan-2-yl | >10000 | Not Reported | Not Reported | Not Reported | |
| CID16020046 | Pyrazololactam | N/A | N/A | pIC50 = 6.8 | Not Reported | Not Reported | Not Reported |
Key Structure-Activity Relationship Insights:
-
Scaffold Diversity: The identification of three distinct chemical scaffolds (quinoline aryl sulfonamide, piperidinyl-oxadiazolone, and thienopyrimidine) demonstrates that different molecular frameworks can effectively antagonize GPR55.
-
Thienopyrimidine Analogs (ML-192 Series):
-
Modification of the R1 substituent on the thienopyrimidine core significantly impacts potency. Replacing the methyl group of ML-192 with an ethyl group (Analog 24) resulted in a notable increase in potency (IC50 = 150 nM).
-
Introducing hydroxyl groups at the R1 position, such as in analogs 30 (hydroxymethyl) and 31 (hydroxyethyl), led to a dramatic decrease in antagonist activity. This suggests that a lipophilic substituent at this position is preferred for optimal GPR55 antagonism.
-
-
Pyrazololactam Analogs (CID16020046 Series): Studies on CID16020046, another GPR55 antagonist, have shown that substitutions around its central pyrazololactam core are generally well-tolerated, offering opportunities for optimizing pharmacokinetic properties.
Experimental Protocols
The characterization of this compound and its analogs has relied on specific in vitro assays to determine their potency and mechanism of action.
β-Arrestin Recruitment Assay
This assay is a primary method for identifying and characterizing GPR55 antagonists. It measures the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Principle: The assay often utilizes Enzyme Fragment Complementation (EFC) technology. The GPR55 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will inhibit this agonist-induced signal.
General Protocol:
-
Cell Culture: A stable cell line co-expressing the tagged GPR55 and β-arrestin (e.g., U2OS or CHO cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with the test compounds (potential antagonists) for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: An EC80 concentration of a GPR55 agonist, such as lysophosphatidylinositol (LPI), is added to the wells.
-
Signal Detection: After a further incubation period (e.g., 40-90 minutes), the detection reagents containing the chemiluminescent substrate are added, and the signal is measured using a plate reader.
-
Data Analysis: The inhibition of the agonist-induced signal by the test compound is used to determine its IC50 value.
Caption: Workflow of the β-arrestin recruitment assay for GPR55 antagonists.
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of a downstream signaling event following GPR55 activation. GPR55 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Principle: This assay typically uses Western blotting or AlphaScreen™ SureFire™ technology to quantify the levels of phosphorylated ERK1/2 (pERK1/2) relative to total ERK1/2 in cell lysates.
General Protocol (Western Blot):
-
Cell Culture and Starvation: GPR55-expressing cells (e.g., U2OS) are grown to sub-confluence and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-treated with the antagonist for 30 minutes.
-
Agonist Stimulation: Cells are then stimulated with a GPR55 agonist (e.g., 10 µM LPI) for a short period (e.g., 10 minutes).
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK1/2 and total ERK1/2.
-
Detection and Quantification: The antibody-bound proteins are detected using a secondary antibody conjugated to a reporter enzyme, and the band intensities are quantified to determine the ratio of pERK1/2 to total ERK1/2.
References
Safety Operating Guide
Navigating the Safe Disposal of ML-193: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for ML-193, a selective GPR55 antagonist, by synthesizing general laboratory chemical waste management principles. Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in a safe handling and disposal protocol.
| Property | Value |
| Molecular Weight | 527.59 g/mol |
| Formula | C₂₈H₂₅N₅O₄S |
| CAS Number | 713121-80-3 |
| Form | Crystalline solid[1] |
| Color | Off-white to yellow[1] |
| Solubility | Soluble to 100 mM in DMSO. ≤0.1mg/ml in ethanol; 2mg/ml in DMSO; 3mg/ml in dimethyl formamide. |
| Storage Temperature | -20°C |
Essential Disposal Procedures for this compound
The following step-by-step procedures are based on established guidelines for the disposal of laboratory chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.
-
Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents to prevent violent reactions or the emission of toxic fumes. A fundamental principle of safe storage is to keep acids and bases separate, as well as oxidizing agents from reducing agents and organic compounds.
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents present. Plastic containers are often preferred for chemical waste. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof closure.
-
Use Original or Designated Containers: Ideally, use the original container if it is intact and suitable. Otherwise, use a designated hazardous waste container provided by your institution. Avoid using food containers.
-
Keep Containers Closed: Waste containers must be kept closed except when adding waste.
Step 3: Labeling and Storage
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide". Do not use abbreviations. The label should also include the concentration and the date when waste was first added to the container.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area must be inspected weekly for any signs of leakage.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid. Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.
Step 4: Disposal Request and Pickup
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. EHS is responsible for the proper management and disposal of chemical wastes in compliance with federal, state, and local regulations.
-
Documentation: Maintain records of the waste generated as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels have been removed or defaced.
Experimental Protocols
While specific experimental protocols involving this compound are not the focus of this disposal guide, it is crucial to formulate a waste disposal plan before beginning any experimental work. This proactive approach ensures that all generated waste is handled safely and in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
